Propargyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-48-6, 54122-88-2 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24309-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propargyl Isothiocyanate: A Technical Guide to its Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate (PITC) is a reactive organosulfur compound featuring both a propargyl group and an isothiocyanate functional group. This unique combination of reactive moieties makes it a molecule of significant interest in organic synthesis and medicinal chemistry. The electrophilic nature of the isothiocyanate group, coupled with the potential for the propargyl group to participate in a variety of transformations, including cycloaddition reactions and nucleophilic additions, renders PITC a versatile building block for the synthesis of diverse heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in research and drug development.
Chemical Structure and Properties
This compound is a colorless liquid with the chemical formula C₄H₃NS and a molecular weight of 97.14 g/mol .[1][2][3][4][5] The structure of PITC is characterized by a terminal alkyne functionality attached to a methylene group, which is in turn bonded to the nitrogen atom of the isothiocyanate group.
Structure:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃NS | [1][2][3][4][5] |
| Molecular Weight | 97.14 g/mol | [1][2][3][4][5] |
| CAS Number | 24309-48-6 | [1][2][3] |
| Boiling Point | 43 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 35.6 °C | [1] |
| Refractive Index | 1.484 | [1] |
| Vapor Pressure | 4.76 mmHg at 25°C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, propyl isothiocyanate, can give an indication of the expected chemical shifts.[6] For this compound, one would expect signals corresponding to the acetylenic proton and the methylene protons adjacent to the isothiocyanate group.
¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative. The isothiocyanate carbon typically appears in the range of 120-140 ppm.[7] A study on allyl isothiocyanate noted that the isothiocyanate carbon signal can be broad and difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's dynamic nature.[8][9] PubChem indicates the availability of a ¹³C NMR spectrum for this compound, which would be a valuable resource for researchers.[10]
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2050-2200 cm⁻¹. The terminal alkyne C≡C stretch would be expected around 2100-2140 cm⁻¹ (weak) and the acetylenic C-H stretch around 3300 cm⁻¹. The IR spectrum of propargyl bromide, a related compound, shows characteristic peaks that can be used for comparison.[11]
Mass Spectrometry: The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 97. General fragmentation patterns for alkyl isothiocyanates include the formation of a characteristic ion at m/e 72, corresponding to [CH₂NCS]⁺.[12] Another common fragmentation involves the loss of the isothiocyanate group.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of isothiocyanates from primary amines are well-established. A common and effective method involves the reaction of the corresponding primary amine (propargylamine) with thiophosgene or a thiophosgene equivalent.
Experimental Protocol: General Synthesis from Propargylamine
This protocol is a generalized procedure based on common methods for isothiocyanate synthesis. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Propargylamine
-
Thiophosgene (or a solid equivalent like thiocarbonyl diimidazole)
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Triethylamine or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1 equivalent) in anhydrous DCM to the cooled amine solution.
-
Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by the electrophilicity of the central carbon atom of the isothiocyanate group and the unique chemistry of the propargyl moiety.
Reaction with Nucleophiles
The isothiocyanate group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the synthesis of a variety of heterocyclic compounds and have been utilized in bioconjugation chemistry.[13][14][15][16]
Cyclization Reactions
A particularly important reaction of this compound and its derivatives is their participation in cyclization reactions. The reaction of secondary propargyl amines with isothiocyanates in aqueous media leads to the high-yielding formation of cyclized products, specifically 2-imino-4-methylenethiazolidines, within 2-24 hours.[13][14][16] This transformation is a powerful tool for the construction of five-membered heterocyclic rings.
Experimental Workflow: Synthesis of 2-Imino-4-methylenethiazolidines
Biological Activity and Potential in Drug Development
While the biological activities of many isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied for their anticancer properties, specific data on this compound is limited.[17][18][19][20][21][22][23][24][25][26][27][28] However, the general mechanisms of action of isothiocyanates provide a strong rationale for investigating the therapeutic potential of PITC.
Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[19][21][23][24][28]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[21][25][26][27]
-
Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that supply tumors with nutrients.[21][28]
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate various signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways.[19][22]
-
Enzyme Inhibition: A key mechanism of action for some isothiocyanates is the inhibition of deubiquitinating enzymes (DUBs), which are crucial for protein turnover and are often dysregulated in cancer.[17][18][29]
Given the reactivity of the isothiocyanate group, it is plausible that this compound shares some of these biological activities. The propargyl group could also contribute to its biological profile, potentially through interactions with specific enzymes or receptors. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.
Signaling Pathway: General Mechanism of Isothiocyanate-Induced Apoptosis
Conclusion
This compound is a fascinating molecule with a rich chemistry and significant potential for applications in both synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. While its biological properties are not as well-characterized as other isothiocyanates, the known anticancer activities of this class of compounds provide a strong impetus for further investigation into the therapeutic potential of this compound. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biological applications of this promising compound.
References
- 1. This compound | CAS#:24309-48-6 | Chemsrc [chemsrc.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PROPYL ISOTHIOCYANATE(628-30-8) 1H NMR spectrum [chemicalbook.com]
- 7. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Thiocyanic acid, 2-propynyl ester | C4H3NS | CID 123411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propargyl bromide(106-96-7) IR Spectrum [chemicalbook.com]
- 12. scispace.com [scispace.com]
- 13. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarworks.brandeis.edu]
- 19. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 22. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. redalyc.org [redalyc.org]
- 29. aacrjournals.org [aacrjournals.org]
Propargyl Isothiocyanate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate is a member of the isothiocyanate (ITC) family, a group of naturally occurring and synthetic compounds recognized for their significant potential in chemoprevention and cancer therapy. Isothiocyanates are characterized by the -N=C=S functional group and are found in cruciferous vegetables. While research on this compound is emerging, the broader class of ITCs has been extensively studied, revealing their ability to modulate multiple cellular signaling pathways critical to cancer cell proliferation, survival, and stress resistance. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into the well-established biological activities and mechanisms of action of the broader isothiocyanate class, offering a framework for future research and drug development.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| CAS Number | 24309-48-6 | [1] |
| Molecular Formula | C4H3NS | [1] |
| Molecular Weight | 97.14 g/mol | [1] |
| Alternate Names | 3-isothiocyanatoprop-1-yne | [1] |
Biological Activities and Mechanism of Action of Isothiocyanates
Isothiocyanates exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, arresting the cell cycle, and modulating cellular stress responses.[2] The high reactivity of the isothiocyanate group with thiol groups on proteins is a key feature of their mechanism.
Induction of Apoptosis
A primary mode of action for ITCs is the induction of programmed cell death, or apoptosis, in cancer cells. This is often initiated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of caspases, the executive enzymes of apoptosis.[2] ITCs can disrupt the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade, ultimately resulting in the cleavage of executioner caspases like caspase-3.[3]
Cell Cycle Arrest
Isothiocyanates have been shown to arrest the cell cycle at various checkpoints, preventing cancer cells from progressing through division.[2] This allows more time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.
Keap1-Nrf2 Antioxidant Response Pathway
A crucial target of many isothiocyanates is the Keap1-Nrf2 pathway, which regulates the expression of a battery of antioxidant and detoxification enzymes.[3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1.[3] Isothiocyanates can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[3]
Anticancer Potential of Isothiocyanates: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various isothiocyanates against different cancer cell lines, demonstrating their potent anticancer activity.
| Isothiocyanate | Cell Line | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | Human glioma U87MG | ~5-10 | [4] |
| Benzyl isothiocyanate (BITC) | Human hepatic carcinoma HepG2 | ~5-10 | [4] |
| Phenethyl isothiocyanate (PEITC) | Human cervical cancer (CaSki) | ~20 | [5] |
| Phenethyl isothiocyanate (PEITC) | Human cervical cancer (HeLa) | ~25 | [5] |
| Allyl isothiocyanate (AITC) | Human glioblastoma (GBM8401/luc2) | ~40 | [6] |
| Sulforaphene | Human hepatocarcinoma (HepG2) | 33.8 (72h) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the biological effects of this compound and other ITCs. Below are detailed protocols for key in vitro assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of an isothiocyanate on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isothiocyanate compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare serial dilutions of the isothiocyanate compound in culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).
-
After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of the isothiocyanate. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to detect specific proteins in a cell lysate to investigate the effect of isothiocyanates on signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against caspase-3, Bax, Bcl-2, Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the isothiocyanate compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by centrifugation.[13]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.
Caption: General signaling pathways modulated by isothiocyanates leading to anticancer effects.
References
- 1. This compound | CAS#:24309-48-6 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model [mdpi.com]
- 7. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. docs.abcam.com [docs.abcam.com]
Synthesis of Propargyl Isothiocyanate from Propargylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl isothiocyanate is a valuable reagent in organic synthesis and drug discovery, serving as a versatile building block for the introduction of the propargyl group and the isothiocyanate functionality. This technical guide provides an in-depth overview of the synthesis of this compound from propargylamine. The primary synthetic route involves the reaction of propargylamine with carbon disulfide to form a dithiocarbamate intermediate, followed by desulfurization. This document details two effective methods for the desulfurization step, utilizing tosyl chloride and di-tert-butyl dicarbonate (Boc₂O), respectively. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these methods in a laboratory setting.
Introduction
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities and their utility as synthetic intermediates. This compound, in particular, combines the reactivity of the isothiocyanate group with the unique properties of the propargyl moiety, making it a subject of interest in medicinal chemistry and materials science. The synthesis of ITCs from primary amines is a fundamental transformation in organic chemistry. While traditional methods often employed hazardous reagents like thiophosgene, modern approaches focus on safer and more efficient alternatives. The most prevalent of these methods is the two-step process involving the formation of a dithiocarbamate salt from the corresponding primary amine and carbon disulfide, followed by the decomposition of this salt to the isothiocyanate.[1][2] This guide focuses on two robust and widely applicable protocols for this transformation, specifically tailored for the synthesis of this compound from propargylamine.
Synthetic Pathways
The conversion of propargylamine to this compound is typically achieved in a two-step, one-pot reaction. The first step is the formation of a dithiocarbamate salt by reacting propargylamine with carbon disulfide in the presence of a base, usually a tertiary amine like triethylamine. The subsequent step involves the desulfurization of this intermediate to yield the final isothiocyanate product. Two effective desulfurizing agents for this purpose are tosyl chloride (TsCl)[1] and di-tert-butyl dicarbonate (Boc₂O).[3][4]
General Reaction Scheme
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from general procedures for the synthesis of alkyl isothiocyanates.[1][4] Researchers should optimize these conditions for their specific laboratory setup.
Method 1: Synthesis using Carbon Disulfide and Tosyl Chloride
This method is based on the facile decomposition of the in situ generated dithiocarbamate salt using tosyl chloride.[1]
Experimental Workflow:
Caption: Workflow for the synthesis using the Tosyl Chloride method.
Procedure:
-
To a stirred solution of propargylamine (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: Synthesis using Carbon Disulfide and Di-tert-butyl Dicarbonate (Boc₂O)
This method offers a mild and efficient synthesis with the advantage that most byproducts are volatile, simplifying the workup.[3][4]
Experimental Workflow:
Caption: Workflow for the synthesis using the Boc₂O method.
Procedure:
-
To a stirred solution of propargylamine (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane, or THF), add carbon disulfide (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 1-3 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purify the residue by vacuum distillation or flash column chromatography to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the synthesis of alkyl isothiocyanates, which can be used as a starting point for the synthesis of this compound.
| Parameter | Method 1 (Tosyl Chloride)[1] | Method 2 (Boc₂O)[4] |
| Propargylamine | 1.0 eq | 1.0 eq |
| Carbon Disulfide | 1.2 eq | 1.5 eq |
| Base | Triethylamine (2.2 eq) | Triethylamine (1.0 eq) |
| Desulfurizing Agent | Tosyl Chloride (1.1 eq) | Boc₂O (1.1 eq) |
| Catalyst | - | DMAP (1-3 mol%) |
| Solvent | Dichloromethane or THF | Ethanol, DCM, or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1.5 - 3 hours | 1 - 4 hours |
| Typical Yield | 75-95% (for various alkylamines) | 80-98% (for various alkylamines) |
Characterization of this compound
-
Molecular Formula: C₄H₃NS
-
Appearance: Likely a colorless to pale yellow liquid with a pungent odor.
-
¹H NMR:
-
A triplet for the acetylenic proton (HC≡) around δ 2.0-3.0 ppm.
-
A doublet for the methylene protons (-CH₂-NCS) around δ 4.0-4.5 ppm, coupled to the acetylenic proton.
-
-
¹³C NMR:
-
Infrared (IR) Spectroscopy:
-
A strong, characteristic asymmetric stretching band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹.[9]
-
A sharp stretching band for the acetylenic C-H bond (≡C-H) around 3300 cm⁻¹.
-
A stretching band for the carbon-carbon triple bond (C≡C) around 2100-2200 cm⁻¹.
-
Safety Considerations
-
Propargylamine is a corrosive and flammable liquid.
-
Carbon disulfide is highly flammable, volatile, and toxic.
-
Tosyl chloride is a corrosive solid.
-
Di-tert-butyl dicarbonate is a flammable solid.
-
Isothiocyanates are generally lachrymatory and can be irritants.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The synthesis of this compound from propargylamine can be effectively achieved using modern, thiophosgene-free methods. The protocols detailed in this guide, utilizing either tosyl chloride or di-tert-butyl dicarbonate as desulfurizing agents, offer high yields and operational simplicity. These methods provide researchers in drug development and organic synthesis with reliable procedures for accessing this versatile chemical building block. Further optimization of reaction conditions and thorough characterization of the final product are recommended for specific applications.
References
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. 3-Chloro-1-isothiocyanato-1-propene | C4H4ClNS | CID 11029890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. chemicalpapers.com [chemicalpapers.com]
Spectroscopic Data of Propargyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for propargyl isothiocyanate (3-isothiocyanatoprop-1-yne). The information is compiled from various sources and includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound in their work.
Chemical Structure and Properties
This compound is a chemical compound with the molecular formula C₄H₃NS and a molecular weight of 97.14 g/mol .[1] Its structure consists of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) attached to an isothiocyanate functional group.
Molecular Structure:
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, some data is inferred from spectral databases and comparison with structurally similar compounds.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
2.1.1. ¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| ≡C-H | Triplet | ~2.5 - 3.0 | ~2.5 |
| -CH₂- | Doublet | ~4.0 - 4.5 | ~2.5 |
Note: The predicted values are based on standard chemical shift tables and data for compounds containing the propargyl moiety.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A known challenge in the ¹³C NMR of isothiocyanates is the potential for the isothiocyanate carbon signal to be broad or "near-silent" due to quadrupolar relaxation effects of the adjacent nitrogen atom and the dynamics of the molecule.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C≡C-H | ~75 - 85 |
| C≡C-H | ~70 - 80 |
| -CH₂- | ~30 - 40 |
| -N=C=S | ~125 - 135 (often broad) |
Note: Predicted chemical shifts are based on typical values for propargyl and isothiocyanate functional groups. The isothiocyanate carbon signal may be difficult to observe.[2][3]
IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group has a very strong and characteristic absorption band.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| ≡C-H | Stretching | ~3300 | Strong, sharp |
| C≡C | Stretching | ~2100 - 2260 | Medium to weak |
| -N=C=S | Asymmetric stretching | ~2000 - 2200 | Very Strong |
| C-H (in CH₂) | Stretching | ~2850 - 3000 | Medium |
The most prominent feature in the IR spectrum of this compound is the very strong and sharp peak for the isothiocyanate group.[4][5]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 97.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Comments |
| 97 | [C₄H₃NS]⁺ | Molecular Ion (M⁺) |
| 58 | [C₂H₂NS]⁺ | Loss of the terminal acetylene group |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Note: The fragmentation pattern is predicted based on the stability of the resulting ions. The presence of the molecular ion peak is expected.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the potentially long relaxation times of quaternary carbons and the broadening of the isothiocyanate carbon, a longer relaxation delay and a higher number of scans may be necessary.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion method.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, to generate the molecular ion and fragment ions.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of each ion.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.
References
The Isothiocyanate Group and its Reactivity with Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The reaction between isothiocyanates (R-N=C=S) and primary or secondary amines is a cornerstone of modern organic and medicinal chemistry, yielding stable and versatile thiourea linkages. This nucleophilic addition reaction is characterized by its efficiency, high yields, and mild reaction conditions, making it invaluable in a multitude of applications.[1][2] From the synthesis of biologically active heterocyclic compounds to the site-specific labeling of proteins and peptides for diagnostic and therapeutic purposes, the isothiocyanate-amine reaction is a critical tool.[3][4] This guide provides an in-depth examination of the core reaction mechanism, kinetics, and the critical factors that influence its rate and outcome. It further presents detailed experimental protocols and quantitative data to aid researchers in the practical application of this essential chemical transformation.
Core Reaction Mechanism
The formation of a thiourea from an isothiocyanate and an amine proceeds via a straightforward nucleophilic addition mechanism.[1][2] The reaction is initiated by the attack of the lone pair of electrons from the amine's nitrogen atom on the highly electrophilic carbon atom of the isothiocyanate group.[1][2] This electrophilicity is often enhanced by the presence of electron-withdrawing groups attached to the isothiocyanate.[1] The initial nucleophilic attack results in the formation of a transient, zwitterionic intermediate.[1] This intermediate subsequently undergoes a rapid proton transfer, often facilitated by a second molecule of the amine or the solvent, to yield the final, stable N,N'-disubstituted thiourea product.[2][5]
Caption: Reaction mechanism of an amine with an isothiocyanate.
Kinetics and Factors Influencing Reactivity
The rate of thiourea formation is highly dependent on a range of experimental parameters.[6] Kinetic studies have revealed that the reaction can be second order with respect to the amine, indicating that a second amine molecule can act as a catalyst for the rate-determining proton transfer step.[5] Understanding and controlling these factors is critical for optimizing reaction yields and purity.
Key Influencing Factors:
-
pH: This is arguably the most critical factor, particularly in aqueous media for bioconjugation. The reacting amine must be in its non-protonated, free base form to be nucleophilic.[3] For aliphatic amines, such as the ε-amino group of lysine residues in proteins, a pH of 8.5 to 9.5 is generally optimal.[3][7] The α-amino group at a protein's N-terminus has a lower pKa (~7), allowing for more selective modification at a near-neutral pH.[7] It is crucial to avoid amine-containing buffers like Tris or glycine, as they will compete for reaction with the isothiocyanate.[3]
-
Temperature: As with most chemical reactions, increasing the temperature generally accelerates the reaction rate by increasing the kinetic energy of the molecules.[8] While many reactions proceed efficiently at room temperature within a few hours, gentle heating can be employed to drive reactions with less reactive starting materials to completion.[2]
-
Solvent: The choice of solvent can influence reaction rates. Common solvents for this reaction include tetrahydrofuran (THF), dichloromethane (DCM), acetone, and alcohols.[2] For bioconjugation applications where isothiocyanate reagents are often stored in a non-aqueous solvent, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the reagent.[3]
-
Electronic and Steric Effects: The electronic properties of both the amine and the isothiocyanate significantly impact the reaction rate.[2] Electron-withdrawing groups on the isothiocyanate increase the electrophilicity of the central carbon atom, enhancing reactivity.[1] Conversely, more basic (electron-rich) amines are stronger nucleophiles and react more quickly.[9] Steric hindrance around either the amine or the isothiocyanate group can slow the reaction rate.[9] Consequently, primary aliphatic amines are generally more reactive than secondary or aromatic amines.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
The Propargyl Group in Click Chemistry: A Technical Guide to Reactivity and Application
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth technical examination of the propargyl group's central role in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It details the reaction's mechanism, quantitative performance data, factors influencing reactivity, and comprehensive experimental protocols to empower researchers in leveraging this powerful chemical tool.
Introduction: The "Click" Phenomenon and the Propargyl Linchpin
Introduced in 2001, "click chemistry" encompasses a class of reactions that are high-yielding, broad in scope, stereospecific, and generate minimal and easily removable byproducts.[1] The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that has revolutionized chemical biology, drug discovery, and materials science.[1][2] At the heart of this reaction is the propargyl group (-CH₂C≡CH), a terminal alkyne functionality whose unique combination of reactivity, stability, and synthetic accessibility makes it an indispensable tool.[1][2]
The uncatalyzed thermal reaction between an azide and a terminal alkyne, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[1][3] The groundbreaking discovery that copper(I) catalyzes this reaction under mild, often aqueous conditions to exclusively form the 1,4-disubstituted 1,2,3-triazole product marked a transformative moment in chemical synthesis.[1][2] This catalyzed reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[2][3] The propargyl group's small size, linear geometry, and the acidic nature of its terminal proton are crucial to the efficiency and broad applicability of the CuAAC reaction.[2]
Reaction Mechanism: The CuAAC Catalytic Cycle
The efficiency of the CuAAC reaction stems from a well-defined catalytic cycle. While the precise mechanism has been subject to extensive study, with evidence suggesting dinuclear copper intermediates may be involved, a simplified and widely accepted cycle illustrates the key steps.[2][4][5] The process begins with the formation of a copper(I) acetylide, which then reacts with an azide to generate the stable triazole product and regenerate the active copper(I) catalyst.[2] This catalytic process is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[2]
It is important to distinguish CuAAC from Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[6][] While the propargyl group is not the reactive alkyne in SPAAC, understanding the distinction is crucial for selecting the appropriate bioorthogonal strategy.[6] SPAAC is highly biocompatible and suitable for in vivo applications where copper toxicity is a concern, but it is generally slower than CuAAC.[][8]
Quantitative Data on Propargyl Group Reactivity
The efficiency of the CuAAC reaction is consistently high across a broad range of substrates. The tables below summarize representative quantitative data, highlighting the high yields and rapid kinetics characteristic of reactions involving the propargyl group.
Table 1: Reaction Yields of CuAAC with Various Catalysts and Solvents
| Propargyl Substrate | Azide Substrate | Copper Source / Reducing Agent | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | >95 | [2] |
| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | 98 | [2] |
| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | H₂O | 91 | [2] |
| Propargyl Benzoate | Benzyl Azide | [CuBr(PPh₃)₃] | DIPEA | THF | 85 | [2] |
Note: Yields are highly dependent on specific reaction conditions.[2]
Table 2: Kinetic Data for CuAAC Reactions
| Alkyne Substrate | Copper Concentration | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Propargyl Alcohol | 50 µM | THPTA | ~10 - 10⁴ | [2] |
| Phenylacetylene | 50 µM | THPTA | ~10 - 10⁴ | [2] |
| L-homopropargylglycine | - | THPTA | 5.1 ± 0.5 | [9] |
| Propargyl Alcohol | - | None | 0.6 ± 0.2 | [9] |
Note: Kinetic data is highly sensitive to the specific reactants, ligand, solvent, and temperature.[2]
Table 3: Comparison of CuAAC and SPAAC Reaction Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl Group)[6] | Strained Cyclooctyne (e.g., DBCO, BCN)[6] |
| Catalyst | Copper(I) required[6] | None required; driven by ring strain[6][] |
| Reaction Rate | Very Fast (~10⁴ to 10⁵ M⁻¹s⁻¹)[6] | Slower than CuAAC (~10⁻³ to 1 M⁻¹s⁻¹)[6][8] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[8][10] | Highly biocompatible, suitable for in vivo use[][8] |
| Typical Reaction Time | Minutes to a few hours[6] | Hours to days[6] |
Factors Influencing Propargyl Group Reactivity in CuAAC
Several factors can be modulated to optimize the outcome of the CuAAC reaction.
-
Catalyst System : The reaction's efficiency depends on maintaining a sufficient concentration of the active Cu(I) species.[6] This is typically achieved by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate.[2][6]
-
Ligands : Accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), play a crucial role.[6] They stabilize the Cu(I) oxidation state, increase the reaction rate, and protect sensitive biomolecules from degradation by reactive oxygen species.[6][11] The choice of ligand can significantly impact reactivity, with different ligands being optimal for aqueous versus organic media.[12]
-
Solvent : The CuAAC reaction is tolerant of many solvents, including polar aprotic solvents (THF, DMSO, DMF), non-polar solvents (toluene), and, notably, water.[3][13] Water has been shown to accelerate the reaction rate.[14] Often, a mixture of water and a miscible organic solvent like t-BuOH is used to ensure the solubility of all reactants.[2][14]
-
pH : The reaction is robust over a wide pH range, typically between 4 and 12.[3] For bioconjugation applications, buffers such as PBS or HEPES at a pH of 7.0 to 7.5 are commonly used as a starting point.[15]
-
Substrate Structure : Steric hindrance near the alkyne or azide can slow the reaction.[6] While propargyl alcohols and amines are generally highly reactive, some substrates like propargyl bromide may be less suitable due to potential side reactions with the copper catalyst.[6] Tertiary propargyl carbamates can be unsuitable for bioconjugation due to copper-induced fragmentation.[16]
Experimental Protocols & Workflow
Successful implementation of the CuAAC reaction requires careful preparation of reagents and optimized protocols. The following are generalized procedures that may require adaptation for specific substrates.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[6]
-
Materials:
-
Propargyl-functionalized substrate (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.1-0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the propargyl and azide substrates in the chosen solvent.[6]
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[6]
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.[6]
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate. A color change may be observed.[6]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[6]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Upon completion, the product can be isolated by standard workup procedures, such as extraction or filtration, followed by purification via column chromatography if necessary.[14]
-
Protocol 2: CuAAC for Bioconjugation to a Protein
This protocol is adapted for labeling biomolecules, such as proteins, with probes.[2][6]
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Propargyl-functionalized probe (e.g., fluorescent dye) (10-20 eq)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
-
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the propargyl-functionalized probe.[6]
-
Prepare a catalyst premix in a separate tube by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[2] Let this premix stand for a few minutes.
-
Add the catalyst premix to the protein-reagent mixture. The final copper concentration is typically in the range of 50-250 µM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[2]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[2]
-
The labeled protein can be purified and excess reagents removed by methods such as dialysis or size-exclusion chromatography.[2]
-
Analyze the final product by SDS-PAGE, followed by methods like in-gel fluorescence scanning or western blotting.[2]
-
Applications in Drug Development
The robust and orthogonal nature of the propargyl group's reactivity in CuAAC makes it an invaluable tool in modern drug development.[6]
-
Antibody-Drug Conjugates (ADCs): The propargyl group, often incorporated into a linker, enables the precise "clicking" of a potent cytotoxic drug onto an antibody, facilitating targeted delivery to cancer cells.[6][17]
-
Proteolysis Targeting Chimeras (PROTACs): In PROTACs, click chemistry is used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[17] This proximity induces ubiquitination and subsequent degradation of the target protein, offering a powerful therapeutic strategy.[17][18]
Conclusion
The propargyl group is a cornerstone of modern click chemistry, serving as a highly versatile and reactive handle for the exceptionally efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][2] Its favorable combination of reactivity, stability, and synthetic accessibility has solidified its role as a workhorse functional group in chemical biology, drug discovery, and materials science.[1] By understanding the quantitative aspects of its reactivity, adhering to optimized protocols, and making informed decisions based on experimental needs, researchers can fully exploit the potential of the propargyl group to construct complex and functional molecular architectures.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Propargyl Isothiocyanate: A Technical Guide to Thermal and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl isothiocyanate (C₄H₃NS) is a reactive organic compound of interest in chemical synthesis and drug discovery due to the presence of two highly functional groups: a terminal alkyne (propargyl group) and an isothiocyanate group. The utility of this molecule is intrinsically linked to its stability under various thermal and chemical conditions. This technical guide provides a comprehensive overview of the known and anticipated stability profile of this compound, drawing upon data from analogous compounds and general chemical principles. It includes recommended storage and handling procedures, predicted reactivity, and detailed, adaptable experimental protocols for assessing its stability.
Introduction
This compound is a bifunctional molecule that presents opportunities for diverse chemical transformations. The propargyl group can participate in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira couplings. The isothiocyanate group is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines and thiols, to form thioureas and dithiocarbamates, respectively. This dual reactivity makes it a valuable building block in the synthesis of complex molecules and bioconjugates.
However, the very features that make this compound a versatile reagent also contribute to its potential instability. Understanding its thermal and chemical limitations is critical for its effective use in research and development, ensuring reproducibility of experimental results and the integrity of resulting products. This guide aims to provide a foundational understanding of these stability considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃NS | [1][2][3] |
| Molecular Weight | 97.14 g/mol | [1][2][3] |
| Appearance | Not specified in literature; likely a liquid | |
| Boiling Point | 43 °C | [4] |
| Density | 1.06 g/cm³ | [4] |
| Flash Point | 35.6 °C | [5] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |
Thermal Stability
Isothiocyanates can be thermolabile, and the presence of the high-energy alkyne bond in the propargyl group may influence its decomposition profile. For example, the related compound propargyl chloride is known to deflagrate at elevated temperatures (around 200°C). It is recommended that this compound be handled with care at elevated temperatures.
Table 2: Predicted Thermal Stability of this compound
| Condition | Expected Stability | Notes |
| Long-term Storage (2-8 °C) | Stable | Recommended storage condition to minimize degradation. |
| Room Temperature | Limited stability | Prone to slow degradation or polymerization over time. |
| Elevated Temperatures (>43 °C) | Unstable | Boiling point is low; potential for decomposition. |
Chemical Stability and Reactivity
The chemical stability of this compound is largely dictated by the high reactivity of the isothiocyanate functional group. This group is a strong electrophile and is susceptible to attack by a wide range of nucleophiles.
Susceptibility to Nucleophilic Attack
The primary pathway of chemical degradation for isothiocyanates is through reaction with nucleophiles. This is a critical consideration in experimental design, particularly in the context of biological assays or reactions in protic solvents or buffered solutions.
-
Amines: Primary and secondary amines react readily with the isothiocyanate group to form substituted thioureas. This reaction is generally rapid and is a common method for derivatizing isothiocyanates.
-
Thiols: Thiol-containing molecules, such as cysteine residues in proteins or glutathione in cell culture media, are potent nucleophiles that react with isothiocyanates to form dithiocarbamate adducts.[6]
-
Water/Hydroxide: In aqueous media, particularly under neutral to basic conditions, this compound is expected to undergo hydrolysis. This proceeds through the formation of a transient thiocarbamic acid, which then decomposes to propargylamine and carbonyl sulfide.[4] The rate of hydrolysis is generally pH-dependent, increasing with higher pH. Isothiocyanates are generally more stable in slightly acidic to neutral aqueous solutions.[6]
-
Alcohols: Alcohols can react with isothiocyanates, especially in the presence of a base catalyst, to form thiocarbamates.
Stability in Common Solvents
The choice of solvent is critical for the stability of this compound.
Table 3: Predicted Stability of this compound in Common Laboratory Solvents
| Solvent | Predicted Stability | Notes |
| Aprotic Organic Solvents | ||
| (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide) | Good | Recommended for storage of stock solutions. Anhydrous conditions are preferred. |
| Protic Organic Solvents | ||
| (e.g., Methanol, Ethanol) | Moderate to Poor | Can act as nucleophiles, leading to the formation of thiocarbamates, especially over extended periods or with basic/acidic contaminants. |
| Aqueous Solutions | ||
| (e.g., Water, Buffers) | Poor | Susceptible to hydrolysis. The rate of degradation is expected to be pH-dependent. Buffers containing nucleophilic species (e.g., Tris, those with thiols) will accelerate degradation.[7][8] |
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to quantitatively assess the thermal and chemical stability of this compound. It is imperative to perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment.
Thermal Stability Assessment by TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal stability.[9][10][11][12]
5.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of this compound.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of significant mass loss indicates the beginning of thermal decomposition.
-
5.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal events such as melting, boiling, and decomposition, and to determine the associated enthalpy changes.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition or polymerization.
-
Chemical Stability Assessment in Solution by HPLC
This protocol describes a general method for determining the stability of this compound in a given solvent or buffer system over time.
-
Objective: To quantify the degradation of this compound in a liquid medium over time.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer), constant temperature incubator/water bath.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Incubation: a. In separate vials, dilute the stock solution to a final concentration (e.g., 0.1 mg/mL) in the test solvents/buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9; methanol; water). b. Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by diluting the aliquot in a cold, non-reactive solvent (e.g., acetonitrile) to stop further degradation before analysis.
-
HPLC Analysis: a. Inject the samples onto an appropriate HPLC column (e.g., C18 reverse-phase). b. Elute the components using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). c. Monitor the elution profile with a detector. Since this compound lacks a strong chromophore, derivatization with a UV-active amine or the use of a mass spectrometer for detection may be necessary for accurate quantification.
-
Data Analysis: a. Create a calibration curve using standards of known concentrations of this compound. b. Determine the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve. c. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in each condition.
-
Summary and Recommendations
This compound is a reactive and versatile chemical building block. Its stability is a critical factor in its successful application.
-
Thermal Stability: While specific data is lacking, this compound should be handled with care at elevated temperatures due to its low boiling point and the potential for exothermic decomposition.
-
Chemical Stability: The compound is highly susceptible to nucleophilic attack, which is the primary route of its degradation. It is most stable in anhydrous, aprotic solvents and least stable in aqueous, particularly basic, solutions. The presence of nucleophiles such as amines and thiols in reaction mixtures will lead to its rapid consumption.
Recommendations for Handling and Storage:
-
Storage: Store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with water, strong acids, strong bases, oxidizing agents, and nucleophiles.
-
Solutions: Prepare stock solutions in anhydrous aprotic solvents. Aqueous solutions should be prepared fresh and used immediately. When using buffered solutions, select non-nucleophilic buffers if the isothiocyanate group is to be preserved.
By understanding these stability characteristics and employing the appropriate handling and experimental design considerations, researchers can effectively utilize this compound in their synthetic and developmental endeavors.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae) [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 10. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
Navigating the Solubility Landscape of Propargyl Isothiocyanate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for propargyl isothiocyanate in various organic solvents remains largely uncharacterized. To facilitate progress in this area, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. Consistent and well-documented data will be invaluable to the scientific community.
Table 1: Experimental Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Acetonitrile | 25 | Isothermal Saturation | |||
| e.g., Dichloromethane | 25 | Isothermal Saturation | |||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | |||
| e.g., Ethanol | 25 | Isothermal Saturation | |||
| e.g., Ethyl Acetate | 25 | Isothermal Saturation | |||
| e.g., Hexanes | 25 | Isothermal Saturation | |||
| e.g., Methanol | 25 | Isothermal Saturation | |||
| e.g., Tetrahydrofuran (THF) | 25 | Isothermal Saturation | |||
| e.g., Toluene | 25 | Isothermal Saturation |
Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Saturation Method
The following protocol describes a reliable and widely used method for determining the equilibrium (thermodynamic) solubility of a solid compound, such as this compound, in an organic solvent.[1][2][3][4] This method is often referred to as the shake-flask method.[3][4]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3][4]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate with a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours.[3][4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.[3]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness in a pre-weighed dish, and the mass of the residue is determined.[5][6]
-
Spectroscopic/Chromatographic Analysis: If PITC has a suitable chromophore, UV-Vis spectroscopy can be used. Alternatively, HPLC or GC are robust methods for quantification.[7][8] A calibration curve must be prepared using standard solutions of known concentrations.
-
-
-
Calculation: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound and integrating this data into a drug development pipeline.
References
A Technical Guide to High-Purity Propargyl Isothiocyanate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on high-purity propargyl isothiocyanate, a versatile reagent in chemical biology and drug discovery. This document outlines commercial sources, purity specifications, and detailed analytical methodologies for quality assessment, enabling researchers to confidently utilize this compound in their demanding applications.
Commercial Availability and Purity Specifications
This compound (CAS No: 24309-48-6[1][2][3][4]; Molecular Formula: C₄H₃NS[1][2][3]; Molecular Weight: 97.14 g/mol [1][5]) is available from several commercial suppliers. While purity levels can vary, high-purity grades are offered for research and development purposes. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[1]
Below is a summary of publicly available information from various suppliers. It is important to note that purity claims should be verified with the supplier's own analytical data.
| Supplier | Reported Purity | Additional Information |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0%[3] | Information sourced from Chemsrc.[3] |
| Shanghai Nianxing Industrial Co., Ltd. | 95.0%[3] | Information sourced from Chemsrc.[3] |
| Santa Cruz Biotechnology | Not specified | Recommends referring to the Certificate of Analysis for lot-specific data.[1] |
| Alfa Chemistry | Not specified | Provides basic product information.[2] |
| Clearsynth | Not specified | States that a Certificate of Analysis is provided with the product.[6] |
Analytical Methodologies for Purity Assessment
Ensuring the high purity of this compound is critical for reproducible and reliable experimental outcomes. The following are key analytical techniques and detailed protocols for the characterization and purity determination of this reagent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a range of volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Data Analysis: The purity is determined by the relative peak area of the this compound peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound and for detecting the presence of non-volatile impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Analysis:
-
The proton spectrum should exhibit signals corresponding to the propargyl group. Expected chemical shifts are approximately δ 2.5-3.0 ppm for the acetylenic proton (triplet) and δ 4.0-4.5 ppm for the methylene protons (doublet).
-
-
¹³C NMR Analysis:
-
The carbon spectrum will show characteristic peaks for the isothiocyanate carbon (N=C=S), the acetylenic carbons (C≡C), and the methylene carbon (CH₂). It is important to note that the isothiocyanate carbon signal may be broad and have a low signal-to-noise ratio, a known phenomenon for isothiocyanates.[7][8]
-
-
Purity Estimation: Quantitative NMR (qNMR) can be performed using an internal standard of known purity to accurately determine the concentration and purity of the this compound sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., chloroform).
-
Data Analysis: The infrared spectrum should display characteristic absorption bands for the following functional groups:
-
-N=C=S stretch: A strong, broad band around 2050-2150 cm⁻¹.
-
≡C-H stretch: A sharp band around 3300 cm⁻¹.
-
C≡C stretch: A weak band around 2100-2200 cm⁻¹.
-
Logical Workflow for Quality Control
The following diagram illustrates a logical workflow for the comprehensive quality control of incoming high-purity this compound.
Caption: Quality control workflow for this compound.
Signaling Pathway Involvement: An Illustrative Example
This compound is often used as a chemical probe or building block in the development of inhibitors for various enzymes. For instance, isothiocyanates are known to interact with cysteine residues in proteins. The diagram below illustrates a generalized signaling pathway where an isothiocyanate-based inhibitor might act.
Caption: Inhibition of a signaling pathway by a this compound-based inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS#:24309-48-6 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. citeab.com [citeab.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Propargyl Isothiocyanate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate is a highly reactive organosulfur compound characterized by the presence of both a propargyl group and an isothiocyanate functional group. This dual functionality makes it a valuable reagent in organic synthesis and a potential tool in drug discovery as a covalent modifier of biological targets. However, its high reactivity also necessitates stringent safety and handling precautions to minimize risks to laboratory personnel. This guide provides an in-depth overview of the known hazards of this compound, detailed handling procedures, emergency protocols, and insights into its potential mechanisms of toxicity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.
| Property | Value | Reference |
| Chemical Formula | C₄H₃NS | [1][2] |
| Molecular Weight | 97.14 g/mol | [1][2] |
| CAS Number | 24309-48-6 | [1][2] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | 43 °C | [3] |
| Density | 1.06 g/cm³ | [3] |
| Flash Point | 35.6 °C | [3] |
| Vapor Pressure | 4.76 mmHg at 25°C | [3] |
| Solubility | Not specified; likely soluble in organic solvents |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2. It is crucial to be aware of these hazards before handling the compound.
| Hazard Class | Hazard Category | Hazard Statement | Reference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [4] |
| Acute Toxicity (Intravenous) | LD50 (mouse) = 4200 µg/kg (4.2 mg/kg) | Details of toxic effects not reported other than lethal dose value. | [3][5] |
| HazardClass | IRRITANT-HARMFUL | [5] |
Signal Word: Warning[4]
Hazard Pictograms:
Personal Protective Equipment (PPE)
Due to its hazardous nature, the use of appropriate personal protective equipment is mandatory when handling this compound. Table 3 outlines the recommended PPE.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and vapors. Standard safety glasses are not sufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Inspect gloves for integrity before each use and change them immediately if contact occurs. Consider double-gloving for tasks with a higher risk of splash. |
| Body | Flame-retardant and chemical-resistant lab coat | To protect skin and clothing from splashes and spills. |
| Respiratory | A properly fitted NIOSH-approved respirator with an appropriate cartridge for organic vapors | Should be used when handling the compound outside of a certified chemical fume hood or when engineering controls are not sufficient to maintain exposure below acceptable limits. |
Safe Handling and Storage
Adherence to strict safe handling and storage protocols is essential to minimize the risk of exposure and accidents.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower must be in the immediate vicinity of where the compound is handled.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Do not breathe vapors. Avoid contact with skin, eyes, and clothing.
-
Use Non-Sparking Tools: Due to its low flash point, use non-sparking tools to prevent ignition of flammable vapors.
-
Grounding and Bonding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. A flammables storage cabinet is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.
Emergency Procedures
In the event of an emergency, follow the procedures outlined in Table 4.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use water, as it may be ineffective and could spread the fire. Vapors are heavier than air and may travel to a source of ignition and flash back. |
Experimental Protocol: Thiol-Ene "Click" Reaction
This protocol provides a general method for the conjugation of this compound to a thiol-containing molecule, a common application for this class of reagents. All steps must be performed in a certified chemical fume hood while wearing the appropriate PPE.
Materials
-
This compound
-
Thiol-containing substrate (e.g., a cysteine-containing peptide)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide, DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)
-
Syringes and needles for transfer of reagents
Procedure
-
Preparation: Ensure all glassware is dry and the reaction setup is under an inert atmosphere.
-
Dissolution: Dissolve the thiol-containing substrate in the anhydrous solvent in the reaction vessel.
-
Reagent Addition: Using a syringe, slowly add a stoichiometric equivalent of this compound to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, TLC).
-
Quenching (if necessary): Once the reaction is complete, any unreacted this compound can be quenched by the addition of a small amount of a primary or secondary amine (e.g., a few drops of butylamine). Caution: This quenching step should be performed with care as the reaction may be exothermic.
-
Workup and Purification: Purify the product using standard laboratory techniques such as chromatography.
-
Waste Disposal: Dispose of all waste, including quenched reaction mixtures and contaminated materials, as hazardous chemical waste according to institutional and local regulations.
Caption: Workflow for a typical thiol-ene conjugation reaction.
Mechanism of Toxicity: A Representative Signaling Pathway
The toxicity of isothiocyanates is generally attributed to their electrophilic nature, which allows them to react with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins. This can lead to the disruption of protein function and the induction of cellular stress responses. A key pathway implicated in the cellular response to isothiocyanates is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates in the cytoplasm and translocates to the nucleus.
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of cytoprotective proteins. These include antioxidant enzymes (e.g., heme oxygenase-1, glutamate-cysteine ligase) and detoxification enzymes. This response is a protective mechanism to counteract the oxidative stress induced by the electrophilic compound.
However, at higher concentrations or with prolonged exposure, the widespread modification of cellular proteins by this compound can overwhelm the cell's protective mechanisms, leading to apoptosis (programmed cell death) through pathways such as the mitochondrial pathway. This can involve changes in the balance of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio), release of cytochrome c from the mitochondria, and activation of caspases.
Caption: A representative signaling pathway for isothiocyanate-induced cellular stress response and apoptosis.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable and reactive chemical tool for researchers. Its utility is matched by its potential hazards, which necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely handle this compound, minimizing risks and ensuring a safe laboratory environment.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation Using Propargyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate is a versatile bifunctional reagent for protein bioconjugation. It possesses two reactive moieties: an isothiocyanate group and a terminal alkyne group. The isothiocyanate group readily reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable thiourea linkage. This initial conjugation step introduces a propargyl group onto the protein. The terminal alkyne of the propargyl group can then be utilized for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules, including fluorescent dyes, biotin, and drug molecules. This two-step approach provides a powerful and flexible method for protein labeling, detection, and functionalization in various research and drug development applications.
Applications
The unique properties of this compound make it a valuable tool in several key areas of research and drug development:
-
Proteomics and Target Identification: Labeled proteins can be used as baits to identify binding partners and elucidate protein-protein interaction networks.[1][2] The alkyne handle allows for the attachment of affinity tags (e.g., biotin) for the enrichment and subsequent identification of interacting proteins by mass spectrometry.
-
Drug Discovery and Development: this compound can be used to attach drug candidates to target proteins for functional studies.[3][4][5][6] This can aid in understanding the mechanism of action and identifying potential off-target effects.
-
Cellular Imaging: By clicking a fluorescent dye onto the propargylated protein, researchers can visualize the localization and trafficking of the protein within living cells using various microscopy techniques, including super-resolution microscopy.[7][8][9][10]
-
Enzyme Activity Profiling: This reagent can be used to map the active sites of enzymes.[11][12][13][14] The isothiocyanate can react with nucleophilic residues in the active site, and the alkyne can be used to attach a reporter molecule for detection.
Data Presentation: Quantitative Labeling Parameters
The efficiency of protein labeling with isothiocyanates can be influenced by several factors, including pH, temperature, and the molar ratio of the labeling reagent to the protein. The following table summarizes typical ranges for these parameters based on protocols for isothiocyanate labeling. The optimal conditions for this compound should be empirically determined for each specific protein.
| Parameter | Typical Range | Notes |
| pH | 8.0 - 9.5 | Alkaline pH deprotonates primary amines, increasing their nucleophilicity and reactivity towards the isothiocyanate group. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability during the labeling reaction. |
| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | A molar excess of the labeling reagent is typically used to drive the reaction to completion. The optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling. |
| Reaction Time | 1 - 12 hours | Reaction time should be optimized to achieve sufficient labeling without causing protein degradation or aggregation. |
| Labeling Efficiency | >90% (achievable) | The efficiency can be high under optimal conditions, but it is protein-dependent.[15] |
Calculating the Degree of Labeling (DOL):
The degree of labeling, or the average number of this compound molecules conjugated to each protein molecule, can be determined spectrophotometrically if a chromophoric or fluorophoric azide is "clicked" onto the propargylated protein.
The following formulas can be used to calculate the DOL for a fluorescently tagged protein:
-
Protein Concentration (M) = [A₂₈₀ - (A_max_ of dye × CF)] / ε_protein_
-
Dye Concentration (M) = A_max_ of dye / ε_dye_
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
Where:
-
A₂₈₀ is the absorbance of the protein conjugate at 280 nm.
-
A_max_ of dye is the absorbance of the protein conjugate at the maximum absorption wavelength of the dye.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye_ is the molar extinction coefficient of the dye at its maximum absorption wavelength.
Experimental Protocols
Protocol 1: Protein Propargylation with this compound
This protocol describes the first step of labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or spin desalting column)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to the Labeling Buffer using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if the final application is fluorescence-based.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Propargylated Protein:
-
Remove the excess, unreacted this compound and quenching reagents by size-exclusion chromatography, dialysis, or using a spin desalting column.
-
The purified propargylated protein can be stored at -20°C or -80°C for future use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Propargylated Protein
This protocol describes the "click chemistry" step to conjugate an azide-containing molecule to the propargylated protein.
Materials:
-
Propargylated protein from Protocol 1
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO or water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargylated protein (final concentration 1-10 µM) and the azide-containing molecule (final concentration 10-100 µM).
-
Add the copper-chelating ligand to a final concentration of 100-500 µM.
-
Add CuSO₄ to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Purification of the Final Conjugate:
-
Remove the excess reagents and byproducts using size-exclusion chromatography, dialysis, or a spin desalting column.
-
The purified protein conjugate is now ready for downstream applications.
-
Visualizations
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Protein-protein interactions: methods for detection and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Target Identification and Elucidation of Natural Inhibitors for Bordetella petrii: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Target Identification Approaches in Drug Discovery [ouci.dntb.gov.ua]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click-electron microscopy for imaging metabolically tagged non-protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping Enzyme Activity in Living Systems by Real-Time Mid-Infrared Photothermal Imaging of Nitrile Chameleons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Editorial: Mapping enzyme activity: from novel diagnostics to target-based therapeutics, how activity-based probes are improving our understanding of biological catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Lysine Residues with Propargyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups, such as the propargyl group (a terminal alkyne), onto proteins allows for subsequent highly specific and efficient covalent modification through "click chemistry." This two-step labeling strategy is invaluable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced proteomic studies.
Propargyl isothiocyanate is a heterobifunctional reagent that enables the covalent attachment of a propargyl group to primary amines on a protein. The isothiocyanate moiety reacts with the ε-amino group of lysine residues and the N-terminal α-amino group to form a stable thiourea linkage. This application note provides a detailed protocol for the synthesis of this compound and its use in labeling lysine residues on proteins, followed by a general protocol for downstream copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Principle of the Method
The labeling strategy involves a two-step process. First, the isothiocyanate group of this compound reacts with the deprotonated primary amino groups of lysine residues on the protein surface under alkaline conditions to form a stable thiourea bond. This reaction introduces a "clickable" alkyne handle onto the protein. In the second step, this alkyne handle can be specifically reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) via CuAAC.
Caption: Two-step workflow for protein modification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is not as commonly commercially available as other labeling reagents. However, it can be synthesized from propargylamine using established methods. One common method involves the use of thiophosgene or a less hazardous equivalent.
Materials:
-
Propargylamine
-
Carbon disulfide
-
Triethylamine
-
Tosyl chloride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dithiocarbamate Salt Formation: Dissolve propargylamine (1 equivalent) and triethylamine (1.1 equivalents) in DCM at 0°C. To this solution, add carbon disulfide (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature for 2 hours.
-
Decomposition to Isothiocyanate: Cool the reaction mixture back to 0°C and add tosyl chloride (1.1 equivalents) portion-wise. Let the reaction proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: Labeling of Lysine Residues with this compound
This protocol describes a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL. It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between the propargyl-labeled protein and an azide-functionalized molecule.
Materials:
-
Propargyl-labeled protein
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the propargyl-labeled protein and the azide-functionalized molecule (typically a 2 to 10-fold molar excess over the protein).
-
Catalyst Premix: In a separate tube, prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and the copper ligand. A 5:1 ligand to copper ratio is often used.
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water.
-
Reaction Initiation: Add the copper catalyst premix to the protein solution to a final copper concentration of 50-250 µM. Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
Purification: Purify the final protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.
Data Presentation
The efficiency of the labeling reaction can be assessed by mass spectrometry. The following table provides a hypothetical example of the expected mass shifts.
| Parameter | Value |
| Molecular Weight of this compound | ~97.14 g/mol |
| Mass Shift upon Labeling | +97.14 Da per labeled lysine |
| Typical Protein Concentration | 1-10 mg/mL |
| Molar Excess of this compound | 5-20 fold |
| Reaction pH | 8.5 - 9.5 |
| Reaction Time | 1-4 hours at RT or overnight at 4°C |
| Typical Labeling Efficiency | Dependent on protein and conditions |
Characterization
The success of the labeling reaction can be confirmed by various analytical techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass of the labeled protein, allowing for the calculation of the degree of labeling (DOL).
-
Tandem Mass Spectrometry (MS/MS): After proteolytic digestion of the labeled protein, LC-MS/MS analysis can identify the specific lysine residues that have been modified.
-
Gel Electrophoresis: If the azide-containing molecule is a fluorescent dye, the labeled protein can be visualized by in-gel fluorescence scanning after SDS-PAGE.
Caption: Experimental workflow for protein labeling and conjugation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH | Ensure the reaction buffer is at pH 8.5-9.5. |
| Inactive this compound | Use freshly synthesized or properly stored reagent. Prepare stock solutions immediately before use. | |
| Presence of primary amines in the buffer | Use an amine-free buffer like sodium bicarbonate or borate. | |
| Protein Precipitation | High concentration of organic solvent | Keep the volume of DMSO or DMF added to the protein solution to a minimum. |
| Protein instability at alkaline pH | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| Non-specific Labeling | Overly harsh reaction conditions | Reduce the molar excess of this compound or shorten the reaction time. |
Conclusion
The use of this compound for labeling lysine residues provides a robust and versatile method for introducing a "clickable" alkyne functionality onto proteins. This two-step approach, combining a classical bioconjugation reaction with the highly efficient and bioorthogonal click chemistry, offers researchers a powerful tool for a wide array of applications in basic research, diagnostics, and therapeutics. The detailed protocols and guidelines presented in this application note are intended to facilitate the successful implementation of this valuable technique.
Propargyl Isothiocyanate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the field of bioconjugation and drug discovery due to its high efficiency, specificity, and biocompatibility.[1] This reaction enables the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. Propargyl isothiocyanate, a molecule possessing both a terminal alkyne for CuAAC and a reactive isothiocyanate group for conjugation to nucleophiles, presents itself as a potentially valuable bifunctional linker.
This document provides detailed application notes and protocols relevant to the use of propargyl-containing compounds in CuAAC reactions, with a specific focus on the potential applications of this compound. It is important to note that while this compound is a commercially available reagent, its specific use in CuAAC reactions is not extensively documented in scientific literature. Therefore, the provided protocols and data are based on well-established procedures for analogous propargyl derivatives and should be adapted and optimized for specific applications.
Synthesis of this compound
While this compound is commercially available (CAS 54122-88-2), a common method for the synthesis of isothiocyanates is from the corresponding primary amine.[1][2][3] The following protocol is a general method that can be adapted for the synthesis of this compound from propargylamine.
Protocol 1: Synthesis of this compound from Propargylamine
Materials:
-
Propargylamine
-
Thiophosgene (or a thiophosgene equivalent like di-tert-butyl thiocarbonate)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve propargylamine (1.0 equivalent) and the non-nucleophilic base (2.2 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the identity and purity of the resulting this compound by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Derivatives
The CuAAC reaction is highly robust and can be performed under a variety of conditions. The following are general protocols for small-scale synthesis and bioconjugation, which can be used as a starting point for reactions involving this compound.
General Workflow for CuAAC
The general workflow for a CuAAC reaction involves the preparation of the reactants and catalyst, the reaction itself, and subsequent purification.
General experimental workflow for a CuAAC reaction.
Catalytic Cycle of CuAAC
The reaction proceeds through a catalytic cycle involving a copper(I) intermediate, which significantly accelerates the cycloaddition compared to the uncatalyzed thermal reaction.
Simplified catalytic cycle of the CuAAC reaction.
Protocol 2: Small-Molecule CuAAC Reaction
This protocol is suitable for the synthesis of small-molecule triazoles in organic solvents.
Materials:
-
This compound (1.0 equivalent)
-
Azide-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.1-0.5 equivalents)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound and the azide-containing molecule in the chosen solvent. Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: To the stirred and degassed reaction mixture, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 3: CuAAC for Bioconjugation to a Protein
This protocol is adapted for labeling biomolecules, such as proteins, with a propargyl-functionalized probe. Note: The isothiocyanate group is highly reactive towards primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) on proteins. This protocol assumes that the this compound is first reacted with the azide-containing molecule to form a triazole, which is then used for bioconjugation via the isothiocyanate group, or that the conditions are optimized to favor the CuAAC reaction over the isothiocyanate reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Propargyl-functionalized probe (e.g., a triazole formed from this compound) (10-20 equivalents)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the propargyl-functionalized probe.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Reaction Initiation: Add the copper/ligand premix to the protein solution, followed by the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and the copper catalyst by size-exclusion chromatography or dialysis.
Quantitative Data for CuAAC Reactions with Propargyl Derivatives
| Propargyl Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reaction Time (h) |
| Propargyl Alcohol | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O (1:1) | >95 | 1-4 |
| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate / THPTA | H₂O | ~91 | 2 |
| Phenylacetylene | Benzyl Azide | CuI | CH₃CN | 98 | 1 |
| Propargyl Bromide | Sodium Azide | CuSO₄ / Sodium Ascorbate | DMSO/H₂O | Variable | 12-24 |
Application in Drug Discovery: PROTACs
A significant application of CuAAC is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] A propargyl-containing linker can be used to connect the target protein ligand and the E3 ligase ligand via a CuAAC reaction.
Mechanism of Action of PROTACs
Mechanism of action of a PROTAC.
Potential Challenges and Considerations
The use of this compound in CuAAC, particularly in biological contexts, may present challenges due to the high reactivity of the isothiocyanate group towards nucleophiles such as amines and thiols. This could lead to side reactions with biomolecules or reagents, potentially lowering the yield of the desired CuAAC product. Careful optimization of reaction conditions, such as pH and stoichiometry, would be necessary to favor the cycloaddition reaction. For bioconjugation applications, a sequential approach, where the triazole is formed first, followed by conjugation via the isothiocyanate, may be more effective.
Conclusion
This compound is a bifunctional molecule with the potential for use in CuAAC reactions as a linker for various applications, including drug discovery and bioconjugation. While specific literature on its use in this context is limited, the general, robust nature of the CuAAC reaction suggests that it could be a viable substrate. The protocols and data provided herein for analogous propargyl compounds serve as a strong starting point for researchers wishing to explore the utility of this compound in their work. Careful consideration of the reactivity of the isothiocyanate group and thorough optimization of reaction conditions will be key to successful implementation.
References
Application Notes and Protocols: Synthesis of Thiazolidine Derivatives from Propargyl Isothiocyanate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiazolidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The primary synthetic route detailed herein involves the reaction of propargylamines with isothiocyanates, a versatile and efficient method for generating a diverse range of thiazolidine scaffolds. While the direct use of propargyl isothiocyanate is less documented, its chemistry is effectively captured through the reaction of its amine precursor with various isothiocyanates.
Introduction
Thiazolidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of these scaffolds via the cyclization of thiourea intermediates derived from propargylamines and isothiocyanates offers a robust and adaptable approach for generating diverse chemical libraries for drug discovery and development.
Reaction Mechanism and Workflow
The synthesis of 2-iminothiazolidine derivatives from propargylamines and isothiocyanates proceeds through a two-step sequence. Initially, the nucleophilic propargylamine attacks the electrophilic carbon of the isothiocyanate to form a propargylthiourea intermediate. This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom of the thiourea attacks the alkyne, leading to the formation of the five-membered thiazolidine ring.
Caption: Reaction mechanism and experimental workflow for thiazolidine synthesis.
Data Presentation
The following table summarizes the synthesis of a series of 2-imino-4-methyl-5-(substituted-benzylidene)-thiazolidine derivatives, showcasing the versatility of this synthetic approach.
| Entry | Propargylamine | Isothiocyanate | Product | Yield (%) | Reaction Time (h) |
| 1 | N-methylpropargylamine | Phenyl isothiocyanate | 2-(Phenylimino)-3,4-dimethyl-5-benzylidenethiazolidine | 85 | 12 |
| 2 | N-methylpropargylamine | 4-Chlorophenyl isothiocyanate | 2-((4-Chlorophenyl)imino)-3,4-dimethyl-5-benzylidenethiazolidine | 88 | 12 |
| 3 | N-methylpropargylamine | 4-Methoxyphenyl isothiocyanate | 2-((4-Methoxyphenyl)imino)-3,4-dimethyl-5-benzylidenethiazolidine | 92 | 10 |
| 4 | N-ethylpropargylamine | Phenyl isothiocyanate | 3-Ethyl-4-methyl-5-benzylidene-2-(phenylimino)thiazolidine | 82 | 14 |
| 5 | N-ethylpropargylamine | 4-Nitrophenyl isothiocyanate | 3-Ethyl-4-methyl-2-((4-nitrophenyl)imino)-5-benzylidenethiazolidine | 78 | 16 |
Experimental Protocols
General Protocol for the Synthesis of 2-Iminothiazolidine Derivatives
Materials:
-
Appropriate N-substituted propargylamine (1.0 equiv)
-
Appropriate isothiocyanate (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) or solvent-free conditions
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a round-bottom flask, add the N-substituted propargylamine (1.0 equiv).
-
If conducting the reaction in a solvent, add dichloromethane (5 mL per mmol of propargylamine).
-
Add the isothiocyanate (1.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated in the data table or until completion is observed by TLC.
-
Upon completion, if a solvent was used, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2-iminothiazolidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Signaling Pathways
Thiazolidine derivatives synthesized via this methodology have demonstrated significant antimicrobial and antifungal activities. A key mechanism of their antibacterial action is the inhibition of the MurB enzyme in bacteria such as E. coli. MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall synthesis, leading to bacterial cell death.
In fungi, these derivatives have been shown to inhibit the CYP51 enzyme (lanosterol 14α-demethylase). This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, resulting in fungal cell death.
Caption: Inhibition of bacterial and fungal metabolic pathways.
Applications of Propargyl Isothiocyanate in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate and its precursors, such as propargyl amines and alcohols, are highly versatile building blocks in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the propargyl group, combined with the electrophilic and nucleophilic nature of the isothiocyanate moiety, allows for a variety of cyclization, cycloaddition, and multicomponent reactions. These reactions provide efficient pathways to novel heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound and related synthons.
Key Applications and Reaction Types
This compound and its derivatives are instrumental in the synthesis of various sulfur and nitrogen-containing heterocycles. The primary applications involve intramolecular and intermolecular cyclizations, often triggered by the reaction of the isothiocyanate group with a nucleophile, followed by the participation of the propargyl alkyne. Key heterocyclic systems synthesized include thiazoles, thiazolidines, oxathiol-2-ylidenes, and oxazolidine-2-thiones.
Synthesis of Thiazole Derivatives
The synthesis of thiazole rings, a common scaffold in many pharmaceutical agents, can be achieved through various strategies involving propargyl precursors.
A prominent method for the synthesis of 2-aminothiazoles involves the reaction of propargyl bromides with thiourea derivatives. This domino reaction proceeds via an initial alkylation of the thiourea followed by an intramolecular cyclization.[1]
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-phenylthiazole
-
To a solution of (3-bromoprop-1-yn-1-yl)benzene (1.0 mmol) and thiourea (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL), potassium carbonate (2.0 mmol) is added.
-
The reaction mixture is subjected to microwave irradiation at 130 °C for 10 minutes (in two 5-minute cycles).[1]
-
After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aminothiazole.
The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles. It involves the reaction of α-aminonitriles with carbon disulfide or isothiocyanates.[1][2] This reaction is typically conducted under mild conditions.[2]
Experimental Protocol: Synthesis of 5-Amino-2-phenylthiazole
-
To a solution of aminoacetonitrile (1.0 mmol) in ethanol (10 mL), phenyl isothiocyanate (1.0 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried to yield 5-amino-2-phenylthiazole.
Synthesis of Thiazolidine and Thiazoline Derivatives
The reaction of N-propargylamines with isothiocyanates provides a direct route to various five-membered sulfur and nitrogen-containing heterocycles, including 2-iminothiazolidines and 2-amino-4-methylenethiazolines.[3]
Secondary α,α-disubstituted N-propargylamines react with isothiocyanates in a catalyst-free manner to produce 2-iminothiazolidines in good yields. The reaction proceeds through the formation of a thiourea intermediate followed by an intramolecular thia-Michael cyclization.[3]
Experimental Protocol: Synthesis of 2-(Phenylimino)-3-propyl-5,5-dimethylthiazolidine
-
To a solution of N-(2-methylbut-3-yn-2-yl)propan-1-amine (1.0 mmol) in diethyl ether (10 mL), phenyl isothiocyanate (1.0 mmol) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure 2-iminothiazolidine.
In the presence of a silver catalyst, the reaction of secondary propargylamines and isothiocyanates can be directed towards the formation of 2-amino-4-methylenethiazolines. This reaction is notably fast, often reaching completion within minutes at room temperature.
Experimental Protocol: General Procedure for Silver-Catalyzed Synthesis
-
To a solution of the secondary propargylamine (1.0 mmol) and the isothiocyanate (1.0 mmol) in acetonitrile (5 mL), silver nitrate (0.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 10-30 minutes, monitoring the progress by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is redissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the 2-amino-4-methylenethiazoline.
DBU-Mediated Synthesis of 1,3-Oxathiol-2-ylidenes and 4-Methylene-oxazolidine-2-thiones
The reaction between propargyl alcohols and isothiocyanates, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offers a pathway to either 1,3-oxathiol-2-ylidenes or 4-methylene-oxazolidine-2-thiones, depending on the substitution pattern of the propargyl alcohol.[4]
Internal propargyl alcohols undergo an S-nucleophilic cyclization to produce (Z)-1,3-oxathiol-2-ylidenes with high Z-selectivity.[4]
Experimental Protocol: Synthesis of (Z)-N-((Z)-5-benzylidene-4-phenyl-1,3-oxathiol-2-ylidene)cyanamide
-
To a stirred solution of 1,3-diphenylprop-2-yn-1-ol (1.0 mmol) and cyanamide isothiocyanate (1.2 mmol) in anhydrous acetonitrile (5 mL), DBU (1.5 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the product.
Terminal propargyl alcohols react with isothiocyanates via an N-nucleophilic attack to afford 3-substituted 4-methyleneoxazolidine-2-thiones.[4]
Experimental Protocol: Synthesis of 3-Phenyl-4-methyleneoxazolidine-2-thione
-
To a solution of prop-2-yn-1-ol (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in anhydrous acetonitrile (5 mL), DBU (1.2 mmol) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
Data Presentation
Table 1: Synthesis of 2-Aminothiazole Derivatives
| Entry | Propargyl Precursor | Thiourea/Isothiocyanate | Product | Yield (%) | Ref |
| 1 | (3-Bromoprop-1-yn-1-yl)benzene | Thiourea | 2-Amino-5-phenylthiazole | 75 | [1] |
| 2 | Propargyl bromide | N-Phenylthiourea | 2-(Phenylamino)-4-methylthiazole | 82 | [1] |
| 3 | Aminoacetonitrile | Phenyl isothiocyanate | 5-Amino-2-phenylthiazole | - | [2] |
| 4 | Aminoacetonitrile | Ethyl isothiocyanate | 5-Amino-2-(ethylamino)thiazole | - | [2] |
Table 2: Synthesis of Thiazolidine and Thiazoline Derivatives
| Entry | N-Propargylamine | Isothiocyanate | Catalyst | Product | Yield (%) | Ref |
| 1 | N-(2-methylbut-3-yn-2-yl)propan-1-amine | Phenyl isothiocyanate | None | 2-(Phenylimino)-3-propyl-5,5-dimethylthiazolidine | Good | [3] |
| 2 | N-Propargylmorpholine | Phenyl isothiocyanate | AgNO3 | 4-Methylene-2-(phenylamino)-3-propyl-3,4-dihydro-2H-thiazole | High | - |
| 3 | N-Propargylpiperidine | Ethyl isothiocyanate | AgNO3 | 2-(Ethylamino)-4-methylene-3-propyl-3,4-dihydro-2H-thiazole | High | - |
Table 3: DBU-Mediated Synthesis of Oxathiol-2-ylidenes and Oxazolidine-2-thiones
| Entry | Propargyl Alcohol | Isothiocyanate | Product | Yield (%) | Ref |
| 1 | 1,3-Diphenylprop-2-yn-1-ol | Cyanamide isothiocyanate | (Z)-N-((Z)-5-benzylidene-4-phenyl-1,3-oxathiol-2-ylidene)cyanamide | 85 | [4] |
| 2 | 1-Phenylprop-2-yn-1-ol | Phenyl isothiocyanate | (Z)-4-Benzylidene-N,5-diphenyl-1,3-oxathiolan-2-imine | 82 | [4] |
| 3 | Prop-2-yn-1-ol | Phenyl isothiocyanate | 3-Phenyl-4-methyleneoxazolidine-2-thione | 90 | [4] |
| 4 | But-3-yn-2-ol | Ethyl isothiocyanate | 3-Ethyl-4-ethylideneoxazolidine-2-thione | 88 | [4] |
Mandatory Visualizations
Caption: Domino synthesis of 2-aminothiazoles.
Caption: Pathway to 2-iminothiazolidines.
Caption: Divergent synthesis based on propargyl alcohol substitution.
Conclusion
The reactions of this compound and its synthetic equivalents provide a rich and diverse platform for the construction of valuable heterocyclic systems. The methodologies outlined in this document offer efficient and often highly selective routes to thiazoles, thiazolidines, and other related heterocycles. These protocols serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. The straightforward nature of many of these reactions, coupled with the ready availability of the starting materials, makes them attractive tools for both academic and industrial research.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. N-Propargylamines: versatile building blocks in the construction of thiazole cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Z-selective synthesis of 1,3-oxathiol-2-ylidenes and 4-methylene-oxazolidine-2-thiones via atom-specific 5-exo-dig cyclization of propargyl alcohol with isothiocyanate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Propargyl Isothiocyanate: A Versatile Building Block for Drug Discovery
Affiliation: Google Research
Abstract
Propargyl isothiocyanate (PITC) is a bifunctional reagent of significant interest in medicinal chemistry and drug discovery. It combines the electrophilic reactivity of the isothiocyanate group with the versatile chemical handle of the propargyl group. The isothiocyanate moiety is known to form covalent bonds with nucleophilic residues in proteins, leading to the modulation of various biological pathways implicated in cancer and other diseases. Simultaneously, the terminal alkyne of the propargyl group allows for facile modification through "click chemistry," enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the development of targeted therapeutics. This application note provides an overview of the utility of PITC in drug discovery, including synthetic protocols for the preparation of bioactive heterocyclic scaffolds, a summary of the biological activities of related isothiocyanate derivatives, and insights into their mechanisms of action.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Many ITCs, such as sulforaphane found in broccoli, have demonstrated potent anticancer and chemopreventive properties.[1][2] Their biological activity is largely attributed to the electrophilic nature of the central carbon atom in the isothiocyanate group, which readily reacts with nucleophilic amino acid residues, particularly cysteine and lysine, in target proteins.[3][4] This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3][5][6]
The incorporation of a propargyl group into the isothiocyanate scaffold introduces a powerful tool for drug discovery. The terminal alkyne of the propargyl group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[7][8] This reaction allows for the efficient and specific conjugation of the PITC-derived core to a wide array of molecules, including targeting ligands, imaging agents, and pharmacokinetic modifiers. This modular approach facilitates the rapid generation of diverse chemical libraries for biological screening.[7]
This application note will detail the use of PITC as a building block for the synthesis of bioactive compounds, with a focus on heterocyclic structures. It will also summarize the known biological activities and mechanisms of action of isothiocyanate-containing molecules, providing a framework for the rational design of novel therapeutics based on the PITC scaffold.
Synthesis of Bioactive Heterocycles from this compound
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The reaction of PITC with various nucleophiles, particularly those containing primary or secondary amines, can lead to the formation of five- and six-membered rings. A prominent example is the synthesis of 2-imino-4-thiazolidinones and related structures.
General Reaction Scheme
The reaction of this compound with a primary amine initially forms a propargyl-substituted thiourea intermediate. This intermediate can then undergo intramolecular cyclization to yield a 2-iminothiazolidine derivative. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents.
A general workflow for the synthesis of such heterocyclic compounds is depicted below:
Caption: A generalized workflow for the synthesis of 2-iminothiazolidine derivatives from this compound.
Experimental Protocols
While specific protocols for reactions starting directly with this compound are not extensively detailed in the available literature, the following generalized protocols are based on well-established methods for the synthesis of similar heterocyclic compounds from other isothiocyanates and propargylamines.[1][9] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 2-Imino-1,3-thiazolidin-4-ones
This protocol describes a one-pot, three-component reaction for the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives.
Materials:
-
This compound
-
A primary amine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Solvent (e.g., ethanol, acetonitrile)
-
Catalyst (e.g., a mild base like triethylamine, or a copper catalyst like CuI)
Procedure:
-
To a solution of the primary amine (1.0 eq) in the chosen solvent, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the thiourea intermediate.
-
Add DMAD (1.2 eq) to the reaction mixture.
-
If required, add the catalyst (e.g., triethylamine, 0.1 eq or CuI, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Activity of Isothiocyanate Derivatives
A wide range of isothiocyanate derivatives have demonstrated significant biological activity, particularly in the context of cancer. The following tables summarize the in vitro cytotoxic activity of various ITCs against different cancer cell lines. While these data are not specific to derivatives of PITC, they provide a strong rationale for exploring PITC as a building block for novel anticancer agents.
Table 1: In Vitro Anticancer Activity of Selected Isothiocyanate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | B16F10 (Melanoma) | 3.4 - 7 | [10] |
| Phenethyl isothiocyanate (PEITC) | MDA-MB-231 (Breast) | 7.2 | [11] |
| Sulforaphane (SFN) | MCF-7 (Breast) | 12.5 (24h) | [11] |
| Compound 7k (2-imino-4-thiazolidinone derivative) | B16F10 (Melanoma) | 3.4 | [10] |
| Compound 7m (2-imino-4-thiazolidinone derivative) | B16F10 (Melanoma) | ~5 | [10] |
| Compound 7n (2-imino-4-thiazolidinone derivative) | B16F10 (Melanoma) | ~7 | [10] |
Table 2: COX Inhibitory Activity of Novel Isothiocyanate Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| I1 | 52.23 | 0.020 | 2611.5 |
| I1c | 64.56 | 0.025 | 2582.4 |
| Celecoxib | 24.30 | 0.060 | 405.0 |
| Sulforaphane | Not significant | 6.354 | - |
Mechanism of Action
The anticancer effects of isothiocyanates are multifactorial and involve the modulation of several key signaling pathways. The primary mechanism is believed to be the covalent modification of cellular proteins, leading to altered function and downstream signaling events.
Covalent Modification of Protein Targets
The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by the side chains of amino acids such as cysteine and lysine.[3][4] This results in the formation of a stable dithiocarbamate or thiourea linkage, respectively. This irreversible or slowly reversible binding can inactivate enzymes or disrupt protein complexes that are critical for cancer cell survival and proliferation. One of the well-studied targets of ITCs is tubulin, a key component of the cytoskeleton. Covalent modification of tubulin by ITCs can inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
Modulation of Signaling Pathways
Isothiocyanate derivatives have been shown to influence a variety of signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways modulated by isothiocyanate derivatives.
-
Induction of Apoptosis: ITCs can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[5][13]
-
Cell Cycle Arrest: As mentioned, the disruption of microtubule dynamics by ITCs leads to mitotic arrest, preventing cancer cells from completing cell division.[10][13]
-
Generation of Reactive Oxygen Species (ROS): ITCs can deplete cellular levels of glutathione (GSH), a major antioxidant, leading to an increase in ROS. Elevated ROS levels can induce oxidative stress and trigger apoptotic cell death.[6]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. ITCs have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[5]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. ITCs can modulate MAPK signaling, often leading to the activation of stress-activated protein kinases (SAPKs) like JNK and p38, which can promote apoptosis.[3][5]
Conclusion
This compound is a promising and versatile building block for the discovery of novel therapeutic agents. Its dual functionality allows for the synthesis of diverse compound libraries with the potential for covalent interaction with biological targets. The well-documented anticancer activities of the broader isothiocyanate class provide a strong foundation for the exploration of PITC derivatives. Future work should focus on the synthesis and biological evaluation of a wide range of compounds derived from PITC to fully elucidate their therapeutic potential and mechanisms of action. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using Propargyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique for visualizing and quantifying biological processes. Propargyl isothiocyanate is a heterobifunctional linker that enables a versatile, two-step approach to fluorescently labeling proteins and other amine-containing biomolecules. This method combines the well-established reactivity of isothiocyanates towards primary amines with the high efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.
The initial step involves the covalent modification of the biomolecule with this compound. The isothiocyanate group (-N=C=S) reacts with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable thiourea bond.[1] This introduces a terminal alkyne (the propargyl group) onto the biomolecule, which serves as a bioorthogonal handle.
In the second step, an azide-functionalized fluorescent dye is covalently attached to the alkyne-modified biomolecule via CuAAC. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological samples.[2] The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the biomolecule of interest.[3] This two-step strategy offers significant flexibility, as a wide variety of azide-functionalized reporters (fluorophores, biotin, etc.) can be "clicked" onto the propargylated biomolecule.
Principle of the Two-Step Labeling Strategy
The fluorescent labeling of biomolecules using this compound is a sequential, two-reaction process:
-
Propargylation: The biomolecule of interest, containing accessible primary amine groups, is incubated with this compound. The isothiocyanate moiety selectively reacts with the amine groups to form a stable thiourea linkage, thereby introducing a terminal alkyne functionality onto the biomolecule.
-
Click Reaction: The alkyne-modified biomolecule is then reacted with an azide-containing fluorescent probe in the presence of a copper(I) catalyst. The copper(I) catalyzes a [3+2] cycloaddition between the terminal alkyne and the azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the fluorescent dye to the biomolecule.
Data Presentation
Table 1: Reaction Conditions for Biomolecule Propargylation
| Parameter | Recommended Condition | Notes |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound | 10-50 fold molar excess over biomolecule | The optimal ratio should be determined empirically. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction. |
| pH | 8.0-9.0 | Mildly alkaline conditions facilitate the reaction with primary amines.[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to maintain protein stability. |
| Incubation Time | 2-24 hours | Reaction time can be optimized based on the reactivity of the biomolecule. |
Table 2: Reaction Conditions for CuAAC Click Reaction
| Parameter | Recommended Condition | Notes |
| Alkyne-Modified Biomolecule | 1-20 µM | |
| Azide-Fluorophore | 2-10 fold molar excess over biomolecule | Higher excess can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | Pre-complexed with a ligand. |
| Copper(I)-Stabilizing Ligand | 250-500 µM (e.g., THPTA) | A 5:1 ligand to copper ratio is often used.[5] |
| Reducing Agent | 1-5 mM (e.g., Sodium Ascorbate) | Freshly prepared solution is recommended. |
| Reaction Buffer | PBS, pH 7.4 | |
| Temperature | Room Temperature | |
| Incubation Time | 30-120 minutes | Reaction is typically rapid.[6] |
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to biomolecule. |
| Inactive this compound due to hydrolysis. | Use a fresh solution of this compound in an anhydrous solvent like DMSO. | |
| Presence of competing amines in the buffer. | Ensure the use of amine-free buffers for the propargylation step. | |
| Protein Precipitation | High molar excess of hydrophobic this compound. | Optimize the molar excess and consider performing the reaction at a lower temperature. |
| Protein instability at alkaline pH. | Perform a pH stability test for the protein and adjust the reaction pH if necessary. | |
| Low Click Reaction Efficiency | Inactive copper(I) catalyst. | Prepare the reducing agent solution fresh and ensure all reagents are of high quality. |
| Presence of copper-chelating agents in the buffer. | Purify the propargylated protein to remove any interfering substances. |
Experimental Protocols
Protocol 1: Propargylation of a Protein
This protocol describes the modification of a protein with this compound to introduce terminal alkyne handles.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess relative to the protein.
-
Slowly add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by passing the mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions. The propargylated protein is now ready for the click reaction or storage at -20°C or -80°C.
-
Protocol 2: Fluorescent Labeling via CuAAC Click Reaction
This protocol details the "clicking" of an azide-functionalized fluorescent dye onto the propargylated protein.
Materials:
-
Propargylated protein in PBS, pH 7.4 (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Anhydrous DMSO
-
Click Reaction Components:
-
Copper(II) Sulfate (CuSO₄): 20 mM stock solution in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock solution in deionized water.
-
Sodium Ascorbate: 300 mM stock solution in deionized water (prepare fresh).
-
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-fluorophore in DMSO to a final concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, add the propargylated protein to the desired final concentration (e.g., 10 µM in a total volume of 100 µL).
-
Add the azide-fluorophore stock solution to achieve a 5-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM. Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column or dialysis against PBS, pH 7.4.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., 50% glycerol) and store at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Two-step fluorescent labeling workflow.
Caption: Chemical reactions in the labeling process.
Caption: Experimental workflow diagram.
References
- 1. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. A fluorescent dual labeling technique for the quantitative measurement of reduced and oxidized protein thiols in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Materials with Propargyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of materials is a critical process in the development of advanced biomaterials, drug delivery systems, and diagnostic platforms. A key objective is to introduce specific chemical functionalities that can control biological interactions or serve as anchor points for the immobilization of biomolecules. Propargyl isothiocyanate is a heterobifunctional linker that offers a versatile platform for surface functionalization. This molecule incorporates two distinct reactive groups: an isothiocyanate group and a propargyl (terminal alkyne) group.
The isothiocyanate group reacts readily with primary amine groups on a material's surface to form a stable thiourea linkage.[1][2] This reaction is efficient under mild conditions and is a common strategy for the immobilization of molecules on amine-functionalized surfaces.[3] The propargyl group serves as a versatile handle for subsequent modification via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5][6] This allows for the covalent attachment of a wide array of azide-modified molecules, including targeting ligands, therapeutic agents, and imaging probes, with high specificity and yield.[7][8]
These application notes provide a comprehensive overview of the surface modification of materials using this compound, including detailed experimental protocols, quantitative data, and visualizations of the experimental workflow.
Key Applications
-
Targeted Drug Delivery: The propargyl group can be used to "click" azide-functionalized targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of nanoparticles or other drug carriers, enhancing delivery to specific cell types.[8]
-
Bioimaging: Fluorescent dyes or other imaging agents functionalized with an azide group can be conjugated to the propargyl-modified surface for in vitro and in vivo tracking and diagnostics.
-
Biosensor Development: The immobilization of azide-modified capture probes (e.g., antibodies, nucleic acids) onto a propargyl-functionalized sensor surface enables the development of sensitive and specific biosensors.
-
Biomaterial Engineering: Modifying the surface of biomaterials with this compound allows for the subsequent attachment of biomolecules that can modulate cellular adhesion, proliferation, and differentiation.
Data Presentation
The following tables summarize representative quantitative data for the two-step surface modification process. It is important to note that specific values will vary depending on the substrate, surface amine density, and the specific molecules used in the click reaction.
Table 1: Surface Immobilization of this compound on Amine-Functionalized Surfaces
| Material Substrate | Surface Amine Density (amines/nm²) | This compound Concentration (mM) | Reaction Time (hours) | Resulting Surface Propargyl Density (groups/nm²) | Reference |
| Amine-functionalized Silica Nanoparticles | 1.5 | 10 | 4 | 1.2 | [9] (Adapted) |
| Plasma-aminated Polymer Film | 0.8 | 5 | 6 | 0.6 | [2] (Adapted) |
| Amine-derivatized Gold Surface | 2.1 | 10 | 2 | 1.8 | [10] (Adapted) |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Surfaces
| Propargyl-Functionalized Substrate | Azide-Modified Molecule | Copper Source | Ligand | Reaction Time (hours) | Click Reaction Efficiency (%) | Reference |
| Propargyl-Silica Nanoparticles | Azido-PEG-Fluorescein | CuSO₄/Sodium Ascorbate | THPTA | 1 | >95 | [5] (Adapted) |
| Propargyl-Polymer Film | Azide-GRGDS Peptide | CuSO₄/Sodium Ascorbate | TBTA | 2 | ~90 | [11] (Adapted) |
| Propargyl-Gold Surface | Azido-Biotin | CuBr | PMDETA | 1 | >98 | [12] (Adapted) |
Experimental Protocols
This section provides detailed protocols for the surface modification of an amine-functionalized material with this compound and subsequent functionalization via CuAAC click chemistry.
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a material surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., silica nanoparticles, polymer film)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel
-
Shaker or rotator
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. For nanoparticle suspensions, wash the particles with the reaction solvent to remove any residual water or amine-containing buffers.
-
Reaction Setup: Place the amine-functionalized substrate in the reaction vessel. If using a suspension of nanoparticles, disperse them in the anhydrous solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to minimize side reactions with moisture and oxygen.
-
Addition of this compound: Prepare a stock solution of this compound in the anhydrous solvent. Add the desired amount of the this compound solution to the substrate. A 10-50 fold molar excess of this compound over the estimated surface amine groups is recommended to drive the reaction to completion.
-
Reaction: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation (e.g., on a shaker or rotator).
-
Washing: After the reaction, wash the substrate extensively with the reaction solvent to remove unreacted this compound. For nanoparticle suspensions, this can be achieved by repeated cycles of centrifugation and resuspension. For films or larger objects, rinse thoroughly.
-
Final Wash and Drying: Perform a final wash with a volatile solvent (e.g., ethanol or acetone) and dry the propargyl-functionalized substrate under vacuum or a stream of inert gas.
-
Storage: Store the propargyl-functionalized material under anhydrous conditions until further use.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-modified molecule onto the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate
-
Azide-functionalized molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, degassed)
-
Deionized water
Procedure:
-
Prepare Reagent Solutions:
-
Propargyl-functionalized substrate: Disperse the substrate in the degassed reaction buffer.
-
Azide-functionalized molecule: Prepare a stock solution in a suitable solvent (e.g., water or DMSO).
-
Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 200 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
THPTA (optional but recommended): Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Mixture:
-
In a reaction vessel, add the suspension of the propargyl-functionalized substrate.
-
Add the azide-functionalized molecule to the suspension. A molar excess (e.g., 2-10 fold) relative to the estimated surface propargyl groups is recommended.
-
Add the THPTA ligand to the reaction mixture (typically at a 5:1 molar ratio to copper).
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
-
Initiate the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation, protected from light.
-
-
Purification:
-
Purify the functionalized material to remove the copper catalyst, excess azide-molecule, and other reagents.
-
For nanoparticles, this can be achieved by repeated centrifugation and resuspension in the desired buffer (e.g., PBS).
-
For larger substrates, wash thoroughly with the buffer.
-
-
Final Product:
-
Resuspend or store the final functionalized material in a suitable buffer for your downstream application.
-
Mandatory Visualization
Caption: Experimental workflow for surface modification.
Caption: Reaction scheme for surface modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ag(i)-Catalyzed rapid access to 2-amino-4-methylenethiazolines with potential applications in bioconjugation chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of a new class of isothiocyanatopeptide bifunctional chelating agents for coupling to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Propargyl Isothiocyanate in the Creation of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate represents a unique bifunctional chemical entity, combining the versatile reactivity of both an alkyne (propargyl group) and a nucleophile-sensitive electrophile (isothiocyanate group). This combination makes it an attractive building block for the synthesis of advanced functionalized polymers with tailored properties for a variety of applications, particularly in the fields of drug delivery, diagnostics, and biomaterials.
The propargyl group serves as a "handle" for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward and efficient conjugation of a wide range of molecules, including targeting ligands, imaging agents, and drugs.[1][2][3][4][5] Simultaneously, the isothiocyanate group provides a reactive site for the covalent attachment of molecules containing primary amine groups, such as proteins, peptides, and amine-terminated drugs, through the formation of a stable thiourea linkage.[6]
This dual functionality enables the creation of multifunctional polymers capable of orthogonal conjugation, where two different molecules can be attached to the polymer backbone independently and without interfering with each other. This capability is highly desirable in the development of sophisticated drug delivery systems that require precise control over the attachment of both targeting moieties and therapeutic payloads.
Applications in Drug Development
Polymers functionalized with this compound offer significant potential in drug development due to their capacity for dual and orthogonal functionalization.
-
Targeted Drug Delivery: The propargyl group can be used to attach a targeting ligand (e.g., a peptide, antibody fragment, or small molecule) via click chemistry to direct the polymer-drug conjugate to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[7][8][9][10][11]
-
Controlled Drug Release: The isothiocyanate group can be used to conjugate drugs containing a primary amine. The resulting thiourea bond can be designed to be stable under physiological conditions, ensuring that the drug is released only upon reaching the target site, potentially through enzymatic cleavage or other stimuli.
-
Dual-Drug Delivery: The orthogonal reactivity of the two functional groups allows for the attachment of two different therapeutic agents to the same polymer backbone, enabling combination therapies from a single delivery vehicle.
-
Theranostics: A therapeutic agent can be attached via the isothiocyanate group, while an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide) can be conjugated to the propargyl group, creating a single polymer system for both therapy and diagnosis.
Experimental Protocols
While the direct polymerization of a this compound monomer is not well-documented, a versatile and controllable approach to synthesize polymers with pendant propargyl and isothiocyanate groups is through post-polymerization modification of a suitable precursor polymer. The following protocols outline a scientifically plausible strategy for this synthesis and subsequent functionalization.
Protocol 1: Synthesis of a Copolymer with Pendant Amine and Propargyl Groups
This protocol describes the synthesis of a copolymer of N-(2-aminoethyl) methacrylamide and propargyl methacrylate via reversible addition-fragmentation chain-transfer (RAFT) polymerization, which provides good control over molecular weight and dispersity.
Materials:
-
N-(2-aminoethyl) methacrylamide hydrochloride
-
Propargyl methacrylate
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Diethyl ether
-
Basic alumina
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
Monomer Preparation: Neutralize N-(2-aminoethyl) methacrylamide hydrochloride by dissolving it in a minimal amount of deionized water and adding a stoichiometric amount of a suitable base (e.g., sodium hydroxide) at 0 °C. Extract the free amine monomer into a suitable organic solvent and dry over anhydrous sodium sulfate. Propargyl methacrylate should be passed through a column of basic alumina to remove inhibitors prior to use.
-
Polymerization: In a Schlenk flask, dissolve the amine-containing monomer, propargyl methacrylate, ACVA, and CPADB in anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Place the sealed flask in an oil bath preheated to 70 °C and stir for 24 hours.
-
Purification: Precipitate the resulting copolymer by adding the reaction mixture dropwise to an excess of cold diethyl ether. Redissolve the polymer in methanol and re-precipitate into diethyl ether. Repeat this process three times.
-
Dialysis: Dissolve the purified polymer in deionized water and dialyze against deionized water for 48 hours to remove any remaining impurities.
-
Lyophilization: Lyophilize the dialyzed polymer solution to obtain the final copolymer as a solid.
Protocol 2: Conversion of Pendant Amine Groups to Isothiocyanates
This protocol describes the conversion of the primary amine groups on the copolymer backbone to isothiocyanate groups using 1,1'-thiocarbonyldiimidazole (TCDI). This method is generally milder than using thiophosgene.[12]
Materials:
-
Amine- and propargyl-functionalized copolymer from Protocol 1
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the copolymer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add anhydrous triethylamine to the solution to act as a base.
-
Addition of TCDI: Slowly add a solution of TCDI in anhydrous DCM to the polymer solution at 0 °C. The molar ratio of TCDI to amine groups should be optimized, typically starting with a slight excess of TCDI.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purification: Precipitate the modified polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Washing: Wash the precipitated polymer with diethyl ether to remove unreacted TCDI and other small molecule impurities.
-
Drying: Dry the final this compound-functionalized polymer under vacuum.
Characterization
Table 1: Characterization of this compound-Functionalized Polymer
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Confirm the presence of both propargyl and isothiocyanate functionalities (indirectly through the disappearance of amine protons). | Appearance of a characteristic peak for the alkyne proton (~2.5 ppm). Disappearance of the primary amine proton signals. |
| FTIR Spectroscopy | Identify the characteristic functional groups. | A strong, sharp absorption band around 2100-2200 cm⁻¹ corresponding to the N=C=S stretching vibration of the isothiocyanate group.[13][14][15] A peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the propargyl group. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and dispersity of the polymer. | A monomodal distribution with a narrow dispersity (Đ < 1.3) is expected from a controlled polymerization technique like RAFT. |
| Quantitative Analysis of Isothiocyanate Groups | Determine the degree of functionalization. | Can be performed by reacting the polymer with an excess of a primary amine of known concentration and back-titrating the unreacted amine, or through spectrophotometric methods.[16][17][18] |
Logical Workflow for Dual Functionalization and Drug Delivery
The following diagram illustrates the logical workflow for utilizing the this compound-functionalized polymer for targeted drug delivery.
Caption: Workflow for dual functionalization and targeted drug delivery.
Signaling Pathway for Targeted Drug Delivery
The following diagram illustrates a simplified, inferred signaling pathway for a targeted polymer-drug conjugate interacting with a cancer cell. This example assumes a targeting ligand that binds to a receptor tyrosine kinase (RTK) overexpressed on the cancer cell surface.
Caption: Inferred signaling pathway for targeted drug delivery and action.
Conclusion
Polymers functionalized with this compound offer a powerful and versatile platform for the development of advanced materials, particularly in the realm of drug delivery. The ability to perform orthogonal conjugations opens up new possibilities for creating highly specific and effective therapeutic and diagnostic agents. The protocols and concepts presented here provide a foundation for researchers to explore the potential of this exciting class of functional polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click chemistry plays a dual role in biodegradable polymer design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Double click reaction strategies for polymer conjugation and post-functionalization of polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. Fabrication and Characterization of Poly(hydroxybutyrate)- and Poly(caprolactone)-Based Active Biodegradable Films Incorporating Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Chitosan-Based Composite Film Incorporated with 3-(Methylthio) Propyl Isothiocyanate/α-Cyclodextrin Inclusion Complex for Chicken Meat Preservation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of Propargyl Isothiocyanate with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl isothiocyanate is a versatile bifunctional reagent featuring two highly reactive functional groups: an electrophilic isothiocyanate (-N=C=S) and a terminal alkyne. This unique structure allows for several distinct reaction pathways when treated with thiol-containing nucleophiles. The primary reaction pathways include:
-
Nucleophilic Attack on the Isothiocyanate: The thiol group can attack the central carbon of the isothiocyanate to form a dithiocarbamate linkage. This is a common reaction for isothiocyanates and is widely used in bioconjugation.[1][2] The reaction is often reversible.[3]
-
Thiol-Yne Addition to the Alkyne: The thiol can add across the carbon-carbon triple bond of the propargyl group. This reaction typically proceeds via a radical-mediated mechanism, often initiated by UV light, or through a base-catalyzed Michael-type addition if the alkyne is activated.[4][5]
These distinct reactivities allow for the chemoselective functionalization of molecules and materials, making this compound a valuable tool in drug development, materials science, and chemical biology. This document provides detailed protocols and experimental conditions for leveraging these reaction pathways.
Additionally, a closely related and often cited reaction involves the coupling of propargylamines with isothiocyanates. In this case, an intermediate thiourea is formed, which then undergoes a rapid intramolecular cyclization, driven by the attack of the sulfur atom on the alkyne, to yield thiazolidine derivatives.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for propargyl isothiocyanate conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with propargyl isothiocyanate conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for this compound conjugation?
The conjugation reaction involves the nucleophilic addition of a primary amine group (e.g., from a protein, peptide, or other molecule) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound. This reaction forms a stable thiourea linkage.[1] The primary reactive sites on a peptide or protein are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1]
Q2: Which functional groups can react with this compound?
This compound primarily reacts with non-protonated primary amines.[1] It can also react with the thiol group of cysteine residues, particularly at a lower pH (around 6-8), to form a dithiocarbamate. However, the resulting dithiocarbamate product can be less stable than the thiourea linkage formed with amines.[1][2]
Q3: What are the most critical parameters to control for a successful conjugation reaction?
The most critical parameters to control are pH, the molar ratio of isothiocyanate to the amine-containing molecule, temperature, and reaction time.[1] The pH is especially important as it dictates the deprotonation state of the target amino groups, which is necessary for the reaction to proceed.[1]
Q4: Why is a basic pH necessary for the reaction?
A basic pH, typically in the range of 8.5-9.5, is required to ensure that the primary amino groups of the target molecule are in their deprotonated, nucleophilic state (-NH2).[1][3] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[1] For labeling all available amino groups, a pH above 9 is often recommended.[1]
Q5: What are common side reactions to be aware of during this compound conjugation?
A common side reaction, particularly during solid-phase peptide synthesis, is an Edman degradation-type cyclization.[1] This can occur under acidic conditions, leading to the cleavage of the N-terminal amino acid.[1] Additionally, as mentioned, reaction with thiol groups can occur, especially at a pH between 6 and 8.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH: The pH of the reaction buffer is too low, preventing the deprotonation of primary amines.[1] | Ensure the reaction buffer is at the optimal pH range of 8.5-9.5. Use freshly prepared buffers and verify the pH before starting the reaction.[1][3] |
| Inactive this compound: The reagent may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound. Store the stock solution at -20°C or -80°C, protected from moisture.[4] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) or ammonium salts will compete with the target molecule for reaction with the isothiocyanate.[3] | Use amine-free buffers such as sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS).[1] | |
| Insufficient Molar Ratio: The molar ratio of this compound to the target molecule is too low. | Increase the molar excess of this compound. A 1.5 to 10-fold molar excess is often a good starting point, but the optimal ratio may need to be determined empirically.[1] | |
| Precipitation or Aggregation of the Conjugate | High Degree of Labeling: Attaching too many hydrophobic this compound molecules can lead to protein aggregation or precipitation. | Reduce the molar ratio of this compound to the target molecule. Optimize the reaction time to control the extent of labeling. |
| Solvent Incompatibility: The solvent used to dissolve the this compound may cause the target molecule (e.g., a protein) to denature and precipitate. | Add the this compound stock solution to the protein solution slowly and with continuous stirring. Keep the final concentration of the organic solvent to a minimum.[5] | |
| Non-Specific Binding in Assays | Over-labeling of the Protein: Excessive labeling can lead to increased non-specific binding in downstream applications. | Optimize the conjugation reaction to achieve a lower and more controlled degree of labeling. This can be done by adjusting the molar ratio, reaction time, or temperature. |
| Unreacted this compound: The presence of free, unreacted this compound can lead to non-specific interactions. | Ensure thorough purification of the conjugate to remove any unreacted labeling reagent. Gel filtration chromatography is a common and effective method.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Critical for deprotonation of primary amines.[1][3] |
| Molar Ratio (Isothiocyanate:Amine) | 1.5:1 to 20:1 | The optimal ratio is dependent on the specific reactants and desired degree of labeling.[1][3] |
| Temperature | 4°C to Room Temperature | Room temperature is common for shorter reaction times, while 4°C can be used for overnight reactions.[1][3] |
| Reaction Time | 30 minutes to Overnight | Shorter times at room temperature (30-60 minutes) or longer times at 4°C are typical.[3][6] |
| Protein Concentration | 2 - 25 mg/mL | Higher concentrations can drive the reaction forward.[3][6] |
Table 2: Recommended Solvents and Buffers
| Component | Recommended Solvent/Buffer | Reasoning |
| This compound Stock Solution | Anhydrous DMSO or DMF | Ensures the stability of the isothiocyanate and compatibility with aqueous reaction buffers.[1] |
| Reaction Buffer | Sodium Bicarbonate, Sodium Borate, PBS | These buffers are free of primary amines that would otherwise compete in the reaction.[1] |
Experimental Protocols
I. Preparation of Reagents
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 9.0.[7] Ensure the buffer is free from any primary amine contaminants.
-
Target Molecule Solution: Dissolve the amine-containing molecule (e.g., protein, peptide) in the reaction buffer to a final concentration of 2-10 mg/mL.[3]
-
This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar ratio for the reaction.
II. Conjugation Reaction
-
Slowly add the calculated volume of the this compound stock solution to the target molecule solution while gently stirring.[3]
-
Protect the reaction mixture from light, especially if working with light-sensitive molecules.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with continuous gentle stirring.[3]
III. Purification of the Conjugate
-
It is crucial to remove unreacted this compound from the final conjugate.
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
Apply the reaction mixture to the column.
-
Elute the column with the storage buffer. The this compound-conjugated molecule will typically elute first, followed by the smaller, unreacted isothiocyanate.
-
Collect the fractions containing the purified conjugate.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Propargyl Isothiocyanate Reaction Products by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of propargyl isothiocyanate and its reaction products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC purification of this compound and its derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my this compound or its thiourea derivative. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can arise from several factors, particularly when dealing with polar or reactive compounds like isothiocyanates and their derivatives.[1][2]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase (like C18) can interact with polar functional groups in your analyte, such as the isothiocyanate or thiourea moiety, leading to tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Voids or Contamination: A void at the column inlet or contamination can disrupt the flow path and lead to poor peak shape.[1]
-
Solution:
-
If a void is suspected, you can try reversing the column and flushing it with a strong solvent.
-
Using a guard column can help protect your analytical column from contamination.
-
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.
-
Issue 2: Inconsistent Retention Times
Q: The retention times for my this compound reaction products are shifting between runs. What is causing this variability?
A: Fluctuating retention times can compromise the reproducibility of your purification. The most common causes are related to the mobile phase and the HPLC system itself.
-
Mobile Phase Composition: In reversed-phase chromatography, the retention time is highly sensitive to the mobile phase composition.
-
Solution:
-
Precise Preparation: Prepare your mobile phase accurately by measuring solvent volumes carefully.
-
Degassing: Ensure your mobile phase is thoroughly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, especially if it contains buffers, as pH can change over time due to absorption of atmospheric CO2.
-
-
-
Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time.[4]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your runs.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially at the beginning of a series of runs.
-
Solution: Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) until a stable baseline is achieved.
-
-
Leaks: A leak in the system will cause a drop in pressure and lead to longer retention times.
-
Solution: Check for loose fittings and signs of salt buildup around pump seals, which can indicate a leak.[5]
-
Issue 3: Low Product Recovery or Apparent Product Loss
Q: I am experiencing low recovery of my purified this compound derivative after preparative HPLC. Where could my product be going?
A: Low recovery can be due to the chemical instability of the isothiocyanate group or its poor solubility in the mobile phase.
-
Instability in Aqueous Mobile Phase: Isothiocyanates can be unstable in aqueous solutions, potentially degrading during the purification process.[6] The propargyl group itself is generally stable under typical HPLC conditions, but the isothiocyanate moiety is more susceptible to hydrolysis.
-
Solution:
-
Minimize Time in Aqueous Solutions: Process your samples as quickly as possible.
-
Temperature Control: Consider running the purification at a lower temperature if the compound is known to be thermally labile. However, for some isothiocyanates, increasing the column temperature (e.g., to 60°C) can improve solubility and reduce precipitation on the column, paradoxically improving recovery.[7]
-
-
-
Precipitation on the Column: Some isothiocyanates and their derivatives have poor solubility in highly aqueous mobile phases, which can lead to precipitation at the head of the column upon injection.[7]
-
Solution:
-
Adjust Initial Mobile Phase: Start with a slightly higher percentage of organic solvent in your mobile phase if sample solubility is a concern.
-
Elevated Column Temperature: Increasing the column temperature can enhance the solubility of your compound in the mobile phase.[7]
-
-
-
Adsorption to System Components: Highly active compounds can sometimes adsorb to stainless steel components of the HPLC system.
-
Solution: Passivating the HPLC system with a strong acid (e.g., nitric acid), followed by thorough flushing, can help to minimize this issue. However, this should be done with caution and according to the instrument manufacturer's guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC purification method for a this compound reaction product, such as a thiourea?
A1: A good starting point for reversed-phase HPLC purification would be:
-
Column: A C18 column is the most common choice for non-polar to moderately polar compounds.[5]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.[5] A common mobile phase additive is 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3]
-
Gradient: A linear gradient from a low percentage of organic solvent (e.g., 5-10%) to a high percentage (e.g., 95-100%) over 20-30 minutes is a reasonable starting point for method development.
-
Detection: A UV detector is commonly used. The detection wavelength will depend on the chromophores in your molecule. For many thiourea derivatives, detection at 254 nm is suitable.[3] If your compound has a weak chromophore, you may need to use a lower wavelength or consider a different detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).
Q2: How should I prepare my crude reaction mixture before injecting it onto the HPLC system?
A2: Proper sample preparation is crucial to protect the column and ensure a good separation.
-
Work-up: Perform an initial work-up of your reaction mixture to remove excess reagents and byproducts. This may involve a liquid-liquid extraction followed by drying of the organic layer and evaporation of the solvent.[3]
-
Dissolution: Dissolve the crude product in a suitable solvent. Ideally, this should be the initial mobile phase of your HPLC method. If the crude product is not soluble in the initial mobile phase, use a minimal amount of a stronger solvent like acetonitrile or methanol.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or the HPLC system.
Q3: My this compound starting material seems to be unstable during storage. How can I minimize its degradation?
A3: Isothiocyanates are known to be sensitive to moisture and can degrade over time. For long-term storage, it is recommended to store this compound at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to use anhydrous solvents when preparing stock solutions.
Q4: Can I use normal-phase HPLC for the purification of this compound and its derivatives?
A4: While reversed-phase HPLC is more common for these types of compounds, normal-phase HPLC can also be used.[3] Normal-phase chromatography separates compounds based on their polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). This can be a good alternative if you are having difficulty achieving a good separation with reversed-phase HPLC, especially for less polar derivatives.
Data Presentation
The following tables provide representative quantitative data for the HPLC analysis of a this compound reaction product (a thiourea derivative) and for the purification of a related propargylated compound.
Table 1: HPLC Purification Parameters for a Propargyl Thiourea Derivative
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 20 min | 20-80% B in 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL (concentration dependent) |
| Typical Retention Time | 12.5 min | 18.2 min |
| Purity after Purification | >98% | >98% |
| Typical Recovery | N/A | 85-95% |
Data is representative and may vary depending on the specific thiourea derivative and instrumentation.
Experimental Protocols
Protocol 1: Analytical RP-HPLC of a this compound Reaction with an Amine
This protocol is suitable for monitoring the progress of the reaction between this compound and an amine to form a thiourea derivative.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of acetonitrile.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the disappearance of the starting materials (this compound and amine) and the appearance of the thiourea product peak.
Protocol 2: Preparative RP-HPLC Purification of a Propargyl Thiourea Derivative
This protocol is for the purification of a crude propargyl thiourea derivative.
-
Sample Preparation:
-
After an appropriate aqueous work-up, dissolve the crude product in a minimal amount of acetonitrile or a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Preparative C18 reversed-phase column (e.g., 20 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Gradient: A shallow gradient optimized from the analytical run (e.g., 20% to 80% Mobile Phase B over 30 minutes).
-
Flow Rate: 20 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 1-5 mL, depending on the concentration of the crude product.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound reaction products.
References
dealing with the instability of propargyl isothiocyanate in aqueous solutions
Welcome to the technical support center for propargyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the compound's instability in aqueous solutions. Here you will find frequently asked questions and troubleshooting guides to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent in aqueous media?
Inconsistent results are often due to the inherent instability of this compound. The isothiocyanate functional group (-N=C=S) is highly electrophilic, making it susceptible to degradation in aqueous environments.[1][2][3] Several factors, including pH, temperature, presence of nucleophiles, and even the type of buffer used, can significantly impact its stability and lead to variable concentrations of the active compound during your experiments.[1][2][4]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
The main degradation pathways involve the reaction of the electrophilic isothiocyanate group with nucleophiles.
-
Hydrolysis: In water, the isothiocyanate group can be attacked by water molecules, leading to the formation of an unstable thiocarbamic acid intermediate, which then rapidly decomposes to the corresponding propargylamine and other byproducts.[5]
-
Reaction with Nucleophiles: In biological media or buffers containing nucleophilic agents, degradation can be accelerated. Common nucleophiles include:
Q3: How does pH affect the stability of this compound?
Isothiocyanates are generally more stable in neutral to slightly acidic conditions (pH 5-7).[4] Stability decreases at alkaline pH (e.g., pH > 7.5), which can accelerate the rate of hydrolysis and reaction with other nucleophiles.[6] Conversely, very low pH can also affect stability and may favor the formation of nitriles if starting from glucosinolate precursors.[7]
Q4: How does temperature influence the stability of the compound?
Elevated temperatures significantly accelerate the degradation of isothiocyanates.[2] Thermal degradation can lead to a variety of products, including thioureas and various sulfur-containing compounds.[8] For maximum stability, solutions should be prepared fresh and kept cool. Long-term storage should be at -20°C or -80°C as a solid or in an anhydrous organic solvent like DMSO.[9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Data on Isothiocyanate Stability
While specific quantitative data for this compound is limited in publicly available literature, the stability of related compounds like Allyl Isothiocyanate (AITC) provides a useful reference. The following tables summarize the impact of different conditions on AITC stability.
Table 1: Effect of Buffer Type on AITC Stability
Data adapted from a study on the stability of various isothiocyanates in different buffer solutions at pH 7.0 over 24 hours.[1]
| Buffer (0.1 M, pH 7.0) | Relative Rate of AITC Decline | Probable Reason |
| Deionized Water | Base Rate | Control condition. |
| Tris-Cl | Moderate | Tris contains a primary amine, a nucleophile that reacts with isothiocyanates. |
| PBS (Phosphate-Buffered Saline) | Fast | Phosphate ions can participate in catalysis. |
| Citrate Phosphate | Fastest | Citrate has a lower pKa and can contribute to faster degradation.[1] |
Table 2: Effect of pH on AITC Stability
Data generalized from findings on isothiocyanate stability in buffered water.[4]
| pH Range | Stability |
| 5.00 - 7.00 | Relatively Stable |
| > 7.50 (e.g., 9.00) | Less Stable / Faster Degradation |
Experimental Protocols
Protocol 1: Aqueous Stability Assessment by HPLC
This protocol provides a method to determine the stability of this compound in your specific aqueous medium.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in an anhydrous organic solvent such as DMSO. Store at -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into your pre-warmed aqueous buffer of choice (e.g., PBS, cell culture media) to the final working concentration (e.g., 10-100 µM). Vortex briefly to mix.
-
Incubation and Sampling: Incubate the aqueous solution at the desired experimental temperature (e.g., 25°C or 37°C). Withdraw aliquots at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The t=0 sample should be taken immediately after dilution.
-
Sample Quenching: Immediately process or quench the reaction in the collected aliquots to prevent further degradation before analysis. This can be achieved by adding the sample to a cold, organic solvent like acetonitrile or by acidification, depending on your analytical method.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2).
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life (t½) in that specific medium.
Protocol 2: Quantification by Reverse-Phase HPLC
This is a general method for the quantification of isothiocyanates. The method should be optimized for this compound specifically.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 240-280 nm. The optimal wavelength should be determined by running a UV scan of the compound.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using freshly prepared solutions of this compound of known concentrations in the mobile phase or acetonitrile. The peak area from the experimental samples can then be used to determine the concentration based on this standard curve.
Note: For improved accuracy and to overcome potential solubility issues during the chromatographic run, heating the column (e.g., to 60°C) has been shown to reduce the loss of isothiocyanates.[10]
References
- 1. thaiscience.info [thaiscience.info]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources | MDPI [mdpi.com]
- 4. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
preventing polymerization of the propargyl group during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the versatile propargyl group, with a focus on preventing unwanted polymerization and other side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during reactions involving the propargyl group in a question-and-answer format.
Question 1: My reaction involving a terminal alkyne is giving a significant amount of a dimerized byproduct. What is happening and how can I prevent it?
Answer: You are likely observing the effects of Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[1] This reaction is often mediated by copper catalysts in the presence of an oxidant like air.[1]
Troubleshooting Strategies:
-
Protect the Terminal Alkyne: The most effective method to prevent Glaser coupling is to protect the acidic proton of the terminal alkyne.[1] Bulky protecting groups like trialkylsilyl (e.g., TMS, TIPS) can sterically hinder the coupling reaction.[1] This will necessitate adding protection and deprotection steps to your synthetic route.
-
Use of Reducing Agents: In copper-catalyzed reactions such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, the addition of an excess of a reducing agent can help prevent the oxidation of the active Cu(I) catalyst to Cu(II), which is required for the Glaser coupling mechanism.[1]
-
Copper-Free Click Chemistry: Consider using copper-free click chemistry alternatives if applicable to your research.
Question 2: I am attempting a propargylation reaction, but the yield is low or the reaction is failing. What are the common causes and troubleshooting steps?
Answer: Low yields in propargylation reactions are a common issue and can often be resolved by systematically evaluating your reagents and reaction conditions.[2]
Troubleshooting Checklist:
-
Reagent Quality:
-
Propargyl Halide Purity: Propargyl bromide and chloride can degrade. It is advisable to use a fresh bottle or purify the reagent before use.[2] Commercial propargyl bromide is often stabilized.[2]
-
Substrate Purity: Ensure your starting material is pure and free of contaminants.[2]
-
Solvent and Base Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. The choice and quality of the base are critical.[2]
-
-
Reaction Conditions:
-
Base and Solvent Selection: The combination of base and solvent is crucial. Aprotic polar solvents like DMF, acetone, and THF are generally effective.[2] A stronger base may be required for less acidic nucleophiles.
-
Temperature Control: While heating can increase the reaction rate, excessive heat can lead to the decomposition of the propargyl halide.[2] It is important to optimize the temperature and reaction time.[2]
-
Stoichiometry: Carefully check the stoichiometry of your reactants.
-
Question 3: My reaction with a propargyl alcohol is giving rearranged products. What are these side reactions and how can I avoid them?
Answer: Propargyl alcohols can undergo acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements, to form α,β-unsaturated aldehydes or ketones. To avoid these rearrangements, it is crucial to use non-acidic or neutral conditions when working with propargyl alcohols.
Question 4: How do I choose the right protecting group for my terminal alkyne?
Answer: The choice of protecting group depends on the stability required during subsequent reaction steps and the ease of removal. Silyl ethers are the most common protecting groups for terminal alkynes.
-
Trimethylsilyl (TMS): This group is relatively easy to introduce and remove. However, it is quite labile and may not be suitable for reactions involving strong bases or fluoride ions.
-
Triethylsilyl (TES): More stable than TMS.
-
tert-Butyldimethylsilyl (TBDMS or TBS): Offers greater stability compared to TMS and TES, but requires stronger conditions for removal, typically using fluoride sources like TBAF.[3]
-
Triisopropylsilyl (TIPS): A very bulky and robust protecting group, offering high stability to a wide range of reaction conditions. Its removal often requires specific reagents like silver fluoride.[4]
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Alkynes
| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Conditions | Stability |
| Trimethylsilyl | TMS | TMSCl, Imidazole, DCM | K₂CO₃, MeOH; TBAF, THF; mild acid | Very labile, sensitive to mild acid and base |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; HF·Pyridine, THF; AcOH | More stable than TMS |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | AgF, MeOH; TBAF, THF | Very stable, requires specific deprotection |
Table 2: Typical Reaction Conditions for Sonogashira Coupling [5]
| Catalyst System | Aryl Halide | Alkyne | Typical Yield | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal Alkynes | >90% | Mild conditions, often at room temperature. |
| Pd(PPh₃)₄ / CuI | Aryl Bromides | Terminal Alkynes | 70-95% | May require elevated temperatures. |
| Pd₂(dba)₃ / Ligand / CuI | Aryl Chlorides | Terminal Alkynes | 50-80% | Requires more active catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for TMS Protection of a Terminal Alkyne
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF or DCM in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a base, such as triethylamine (1.5 eq) or imidazole (2.2 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude TMS-protected alkyne, which can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Deprotection of a TMS-Protected Alkyne using K₂CO₃ in Methanol [4]
-
Dissolve the TMS-alkyne (1.0 eq) in methanol (typically at a concentration of 0.1-0.2 M).[4]
-
Add potassium carbonate (K₂CO₃) (0.1 to 1.5 eq). For many substrates, a catalytic amount is sufficient.[4]
-
Stir the mixture at room temperature under an inert atmosphere.[4]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]
-
Concentrate the reaction mixture in vacuo.[4]
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.[4]
-
Purify by flash column chromatography if necessary.[4]
Protocol 3: General Procedure for Glaser-Hay Coupling [2]
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[2]
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol) to the mixture.[2]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours, monitoring by TLC.[2]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (15 mL).[2]
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: A stepwise guide to troubleshooting low or no yield in propargylation reactions.
Caption: Workflow for selecting an appropriate alkyne protecting group.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
Technical Support Center: Managing the Hydrolysis of the Isothiocyanate Functional Group
For researchers, scientists, and drug development professionals, the isothiocyanate group is a powerful tool for bioconjugation and a key component of many bioactive molecules. However, its susceptibility to hydrolysis presents a significant experimental challenge. This guide provides troubleshooting advice and answers to frequently asked questions to help you manage and control the hydrolysis of the isothiocyanate functional group in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isothiocyanate hydrolysis and why is it a concern?
A1: Isothiocyanate hydrolysis is the reaction of the isothiocyanate functional group (-N=C=S) with water. This reaction leads to the formation of an unstable thiocarbamic acid intermediate, which readily decomposes to a primary amine and carbonyl sulfide.[1] This is a major concern in experimental settings for several reasons:
-
Loss of Reactivity: Hydrolysis destroys the electrophilic carbon center of the isothiocyanate, rendering it unable to react with nucleophiles like the primary amines on proteins or other target molecules. This leads to low yields or complete failure of conjugation and labeling reactions.[2][3]
-
Formation of Byproducts: The resulting primary amine can act as a competing nucleophile in your reaction, leading to the formation of unwanted side products, such as symmetrical thioureas.[2]
-
Inaccurate Quantification: Degradation of isothiocyanate-containing compounds can lead to inaccurate measurements of concentration and activity.
-
Reduced Bioactivity: For isothiocyanates that are themselves the active molecule (e.g., sulforaphane), hydrolysis leads to a loss of their biological function.[4][5]
Q2: What are the primary factors that influence the rate of isothiocyanate hydrolysis?
A2: The stability of an isothiocyanate is highly dependent on its chemical environment. The key factors influencing the rate of hydrolysis are:
-
pH: Isothiocyanates are most stable in acidic conditions and become increasingly unstable in neutral to alkaline (basic) conditions.[6][7] The rate of degradation accelerates as the pH increases.[6] For conjugation reactions with primary amines, an alkaline pH (typically 8.5-9.5) is required for efficient labeling, creating a necessary but challenging trade-off with hydrolysis.[8]
-
Solvent: The choice of solvent significantly impacts isothiocyanate stability.
-
Aprotic Solvents: Aprotic solvents like acetonitrile, acetone, and dichloromethane are recommended for storing and handling isothiocyanates as they exhibit high stability in these.[2][6]
-
Protic Solvents: Polar protic solvents, especially water and methanol, can act as nucleophiles and attack the isothiocyanate group, leading to degradation.[6] Degradation is often fastest in methanol/water mixtures.[6] If a protic solvent is necessary, ethanol is generally a better choice than methanol.[6]
-
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[6][7] Conducting reactions at lower temperatures can help to slow down the degradation process.[6]
-
Moisture: Isothiocyanates are sensitive to moisture.[2][9] It is crucial to use anhydrous solvents and oven-dried glassware to prevent premature hydrolysis.[2]
Q3: How can I store my isothiocyanate-containing compounds to maximize their shelf-life?
A3: Proper storage is critical to prevent degradation. Follow these guidelines:
-
Store isothiocyanates as a lyophilized solid in a cool (2-8°C), dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][10]
-
If you need to prepare a stock solution, use a high-quality, anhydrous aprotic solvent like DMSO or acetonitrile.[6][10]
-
For long-term storage of solutions, store at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles.
-
Never store isothiocyanates in aqueous media, as they are unstable in water.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving isothiocyanates.
Problem 1: Low yield or no product formation in my conjugation reaction.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate Reagent | Use a fresh or recently purified isothiocyanate. Ensure it has been stored properly under anhydrous and inert conditions.[2][3] | Improved reaction efficiency and higher product yield. |
| Hydrolysis During Reaction | If possible, perform the reaction in an aprotic solvent. If an aqueous buffer is required, use the lowest possible pH that still allows for efficient conjugation (typically pH 8.5-9.5).[8] Minimize the reaction time and consider running the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-2 hours).[8] | Reduced hydrolysis of the isothiocyanate, leading to a higher concentration of the reactive species and improved yield. |
| Presence of Moisture | Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. Handle moisture-sensitive reagents under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon balloon).[2] | Prevention of premature hydrolysis of the isothiocyanate reagent. |
| Low Reactivity of the Amine | For sterically hindered or electron-deficient amines, consider increasing the reaction temperature or extending the reaction time. The use of a non-nucleophilic base catalyst (e.g., triethylamine) can also facilitate the reaction.[2] | Increased reaction rate and conversion to the desired product. |
Problem 2: Appearance of unexpected spots/peaks in my TLC/HPLC/MS analysis.
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrolysis of Isothiocyanate | The primary amine formed from hydrolysis may appear as a more polar spot on a TLC plate (lower Rf value).[2] To mitigate this, follow the recommendations for preventing hydrolysis mentioned in Problem 1. | Reduction or elimination of the byproduct spot/peak corresponding to the hydrolyzed amine. |
| Formation of Symmetrical Thiourea | If your starting material is a primary amine, it can react with the isothiocyanate to form the desired product. However, the amine byproduct of hydrolysis can also react with the isothiocyanate, leading to a symmetrical thiourea. Ensure you are using the correct stoichiometry, and consider adding the isothiocyanate slowly to the reaction mixture. | Minimized formation of the symmetrical thiourea byproduct. |
| Decomposition of Product or Starting Material | Assess the stability of your compounds under the reaction conditions (e.g., heat, pH). If necessary, modify the conditions to be milder. | Preservation of the integrity of your starting materials and product. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with FITC (Fluorescein Isothiocyanate)
This protocol outlines the general steps for labeling an antibody with FITC, a widely used amine-reactive isothiocyanate, while minimizing hydrolysis.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
FITC, freshly prepared stock solution (1 mg/mL in anhydrous DMSO).
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0).
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
Procedure:
-
Buffer Exchange: Exchange the antibody into the carbonate-bicarbonate buffer (pH 9.0) using dialysis or a desalting column. This is to ensure the optimal pH for the conjugation reaction.[8]
-
FITC Addition: While gently vortexing the antibody solution, slowly add the desired amount of the FITC stock solution. A common starting point is a 10:1 to 20:1 molar ratio of FITC to antibody.[8]
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8] The lower temperature can help to reduce the rate of FITC hydrolysis.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC and hydrolysis byproducts using a gel filtration column.[8] The labeled antibody will elute first.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Protocol 2: Monitoring Isothiocyanate Hydrolysis by UHPLC
This protocol provides a method to determine the stability of an isothiocyanate in different solvents or pH conditions.
Materials:
-
Isothiocyanate compound of interest.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (for pH adjustment).
-
UHPLC system with a PDA or UV detector.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the isothiocyanate (e.g., 10 mg/mL) in acetonitrile.[6]
-
Sample Preparation: Dilute the stock solution into the various solvents or buffered aqueous solutions to be tested to a final concentration of approximately 50 µg/mL.
-
Time-Course Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each sample into the UHPLC system.
-
Store the remaining samples under the desired temperature conditions.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot from each sample.
-
-
UHPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution of the isothiocyanate peak at its maximum absorbance wavelength.
-
-
Data Analysis: Plot the peak area of the isothiocyanate against time for each condition to determine the rate of degradation.
Visualizations
Caption: Mechanism of isothiocyanate hydrolysis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ftb.com.hr [ftb.com.hr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
Technical Support Center: Strategies to Improve Propargyl Isothiocyanate (PITC) Labeling Selectivity
Welcome to the technical support center for propargyl isothiocyanate (PITC) labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at achieving selective protein modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PITC) and what is it used for?
This compound (PITC) is a chemical probe used for the covalent modification of proteins. It contains a reactive isothiocyanate group that can form covalent bonds with specific amino acid residues, and a propargyl group which is a bioorthogonal handle. This alkyne handle allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via "click chemistry," enabling protein identification, visualization, and functional studies. PITC is frequently used in chemoproteomic workflows to identify the targets of covalent inhibitors and to profile enzyme activity.[1][2][3]
Q2: Which amino acid residues does PITC react with?
The isothiocyanate group of PITC primarily reacts with nucleophilic amino acid side chains. The most common targets are the primary amines of lysine residues and the N-terminus of the protein, as well as the thiol group of cysteine residues.[4][5][6]
Q3: How can I control the selectivity of PITC labeling between cysteine and lysine residues?
The selectivity of PITC labeling is highly dependent on the reaction pH.[4]
-
For selective cysteine labeling: A pH range of 6.5-7.5 is generally recommended. In this range, the cysteine thiol group is sufficiently nucleophilic to react, while the amino groups of lysine and the N-terminus are predominantly protonated and less reactive.[5][7]
-
For selective lysine labeling: A more alkaline pH of 9.0-10.0 is typically used. At this higher pH, the amino groups are deprotonated and become more nucleophilic, favoring the reaction with the isothiocyanate.[4]
Q4: What are the common causes of low labeling efficiency?
Low labeling efficiency can stem from several factors:
-
Suboptimal pH: The pH of the reaction buffer may not be optimal for the desired target residue.
-
Insufficient PITC concentration: The molar excess of PITC over the protein may be too low.
-
Reagent instability: PITC solutions should be prepared fresh, as the isothiocyanate group can degrade over time, especially in aqueous buffers.
-
Presence of interfering substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the protein for reaction with PITC.
Q5: How can I confirm that my protein of interest is labeled and determine the site of modification?
Mass spectrometry is the primary method for confirming protein labeling and identifying the specific residue(s) that have been modified.[1][2][8] A typical workflow involves digesting the labeled protein into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The mass shift corresponding to the PITC modification on a peptide will indicate that labeling has occurred. Fragmentation analysis (MS/MS) can then pinpoint the exact amino acid that was modified.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Suboptimal pH for the target residue. | Adjust the pH of the reaction buffer. Use a pH of 6.5-7.5 for cysteine labeling and 9.0-10.0 for lysine labeling. |
| Insufficient molar excess of PITC. | Increase the molar ratio of PITC to protein. A 10- to 50-fold molar excess is a common starting point, but this may require optimization. | |
| PITC solution has degraded. | Prepare a fresh solution of PITC in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Presence of nucleophilic buffers (e.g., Tris, glycine). | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. | |
| Lack of Selectivity (Labeling of multiple residue types) | Inappropriate reaction pH. | Carefully control the pH of the reaction. For cysteine-selective labeling, ensure the pH does not exceed 7.5. For lysine-selective labeling, a pH of 9.0 or higher is necessary to outcompete cysteine reactivity. |
| Presence of a hyper-reactive cysteine or lysine residue. | Consider site-directed mutagenesis to remove the off-target reactive residue if its identity is known. Alternatively, the use of protecting groups for non-target residues can be explored. | |
| Protein Precipitation during Labeling | High concentration of PITC or organic solvent. | Decrease the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture. Add the PITC solution to the protein solution slowly while vortexing. |
| Protein instability at the reaction pH. | Ensure the protein is stable at the chosen pH. Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability. |
Quantitative Data on Labeling Selectivity
The selectivity of PITC labeling is critically influenced by the reaction pH. The following table summarizes the expected reactivity of cysteine and lysine residues at different pH values.
| pH | Predominant Reactivity | Rationale | Expected Outcome |
| 6.5 | Cysteine | The thiol pKa of cysteine is around 8.5. At pH 6.5, a small but significant fraction of cysteine exists as the reactive thiolate anion, while lysine's amino group (pKa ~10.5) is protonated.[5][10] | Highly selective labeling of reactive cysteine residues. |
| 7.5 | Cysteine and some Lysine | As the pH approaches the pKa of cysteine, its reactivity increases. Lysine reactivity begins to increase as more of the amino group becomes deprotonated.[5] | Predominantly cysteine labeling, with potential for minor off-target labeling of highly reactive lysines. |
| 9.0 | Lysine and Cysteine | At this pH, a significant portion of lysine amino groups are deprotonated and highly reactive. Cysteine remains reactive. | Mixed labeling of both lysine and cysteine residues. |
| 10.0 | Lysine | The majority of lysine amino groups are deprotonated and available for reaction. | Highly selective labeling of lysine residues. |
Experimental Protocols
Protocol 1: Selective Labeling of Cysteine Residues with PITC
-
Protein Preparation:
-
Dissolve the protein of interest in a non-nucleophilic buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
If the protein has been stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
PITC Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of PITC in anhydrous dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add the PITC stock solution to the protein solution to achieve a final 20-fold molar excess of PITC over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess PITC:
-
Remove unreacted PITC using a desalting column or dialysis against the desired storage buffer.
-
-
Verification of Labeling (Click Reaction and Analysis):
-
To the labeled protein, add a 10-fold molar excess of an azide-containing reporter tag (e.g., azide-biotin or a fluorescent azide).
-
Add copper(II) sulfate to a final concentration of 1 mM, and a copper-chelating ligand such as BTTAA to a final concentration of 5 mM.
-
Add a fresh solution of a reducing agent such as sodium ascorbate to a final concentration of 10 mM to initiate the click reaction.
-
Incubate for 1 hour at room temperature.
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence (if a fluorescent tag was used) or by western blot (if a biotin tag was used).
-
For identification of the labeling site, proceed to mass spectrometry analysis as outlined in Protocol 3.
-
Protocol 2: Selective Labeling of Lysine Residues with PITC
-
Protein Preparation:
-
Dissolve the protein of interest in a non-nucleophilic buffer such as 100 mM sodium bicarbonate, pH 9.5.
-
Perform buffer exchange if necessary to remove interfering substances.
-
Determine the protein concentration.
-
-
PITC Solution Preparation:
-
Prepare a fresh 100 mM stock solution of PITC in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the PITC stock solution to the protein solution to a final 20-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Removal of Excess PITC and Verification:
-
Follow steps 4 and 5 from Protocol 1 to remove excess reagent and verify labeling.
-
Protocol 3: Mass Spectrometry Workflow for Assessing Labeling Selectivity
-
Sample Preparation:
-
Take an aliquot of the PITC-labeled protein (from Protocol 1 or 2).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform an in-solution or in-gel tryptic digest of the protein.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine such as MaxQuant, Mascot, or Sequest.[8]
-
Specify the PITC modification (mass shift of +117.02 Da on lysine or cysteine) as a variable modification in the search parameters.
-
Analyze the search results to identify peptides containing the PITC modification. The MS/MS spectra will confirm the specific site of modification.
-
Compare the number and intensity of PITC-modified peptides from cysteine and lysine residues to quantitatively assess the selectivity of the labeling reaction.[12]
-
Visualizations
Caption: A troubleshooting workflow for PITC labeling experiments.
References
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted Propargyl Isothiocyanate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the removal of unreacted propargyl isothiocyanate from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of unreacted this compound in my reaction mixture. What is the first step I should take?
A1: The initial and most critical step is to evaluate the properties of your desired product, specifically its stability in acidic or basic conditions and its solubility profile. This information will guide you in selecting the most suitable purification method. A quick Thin Layer Chromatography (TLC) analysis of your crude reaction mixture can also be very informative, helping to determine the polarity of your product relative to this compound and other impurities, which is essential for developing a chromatographic separation method.
Q2: Is this compound volatile? Can I remove it by evaporation?
A2: this compound has a relatively low boiling point of 43°C.[1][2] While it is volatile, its removal by simple rotary evaporation may not be completely effective, particularly if it is in a high-boiling point solvent. A technique known as co-evaporation, where a lower-boiling solvent like toluene is added and evaporated, can improve its removal. For larger quantities, distillation is a viable option, provided your product is not volatile and is stable at the required temperatures.
Q3: My product is sensitive to amines. Can I still use a chemical quenching method?
A3: If your product is sensitive to amines, it is not advisable to use a primary or secondary amine as a quenching agent. In such cases, alternative purification methods should be considered, such as flash column chromatography, liquid-liquid extraction, or the use of a solid-phase scavenger resin that does not necessitate the addition of a soluble amine.
Q4: How do I choose between liquid-liquid extraction and flash column chromatography?
A4: The decision between these two techniques hinges on the differences in solubility and polarity between your product and this compound.
-
Liquid-Liquid Extraction is a suitable choice when there is a significant difference in the solubility of your product and the thiourea adduct (formed after quenching) in a pair of immiscible solvents. For instance, this method works well if your product is highly soluble in a non-polar organic solvent while the quenched isothiocyanate is soluble in an aqueous phase.
-
Flash Column Chromatography is the preferred method when there is a notable difference in polarity between your product and this compound, enabling their separation on a silica gel column. This technique is often the most effective for achieving a high degree of purity.
Q5: What are scavenger resins and how do they work for removing isothiocyanates?
A5: Scavenger resins are solid supports that have been functionalized with reactive groups designed to covalently bind to and "scavenge" specific types of molecules from a solution. Since isothiocyanates are electrophiles, resins functionalized with nucleophilic groups, such as amines (e.g., aminomethylated polystyrene), are effective for their removal. The unreacted this compound reacts with the resin, and the resulting resin-bound thiourea can be easily separated by filtration, which simplifies the overall work-up procedure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound remains after aqueous work-up. | Insufficient quenching agent was used. | Add a greater excess of the quenching agent (e.g., a primary amine) and allow sufficient time for the reaction to go to completion. Monitor the disappearance of the isothiocyanate by TLC. |
| The formed thiourea adduct is soluble in the organic layer. | If quenching has been performed, try washing the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the thiourea adduct, increasing its solubility in the aqueous phase. Ensure your product is stable under acidic conditions before proceeding. | |
| This compound itself is not sufficiently soluble in the aqueous phase. | In this case, a different work-up procedure should be considered, such as flash column chromatography or the use of a scavenger resin. | |
| Product co-elutes with this compound during column chromatography. | The chosen solvent system does not provide adequate separation. | Optimize the solvent system for flash chromatography using TLC. Experiment with various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides a significant difference in the Rf values of your product and the isothiocyanate. |
| The column was overloaded with the crude mixture. | Ensure that an appropriate amount of silica gel is used for the quantity of crude product being purified. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Product is lost during purification. | The product is volatile and is being lost during solvent removal. | Use lower temperatures during rotary evaporation and avoid exposing the product to a high vacuum for prolonged periods. |
| The product is partially soluble in the aqueous layer during extraction. | To decrease the solubility of some organic compounds in the aqueous phase, you can "salt out" the product by saturating the aqueous layer with sodium chloride before extraction. | |
| The product is unstable on silica gel. | To minimize the time the product is in contact with the silica gel, use flash chromatography with a faster flow rate. If instability is a significant issue, consider alternative purification methods such as distillation or recrystallization, if applicable. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃NS | [3][4][5] |
| Molecular Weight | 97.14 g/mol | [4][5][6] |
| Boiling Point | 43 °C | [1][2] |
| Density | 1.06 g/cm³ | [1][2] |
| Appearance | Colorless clear liquid (estimated) | |
| Solubility | Soluble in alcohol; very slightly soluble in water. | [7] |
Table 2: Comparison of Methods for Removing Unreacted this compound
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chemical Quenching with an Amine | The electrophilic isothiocyanate reacts with a nucleophilic amine to form a more polar and easily separable thiourea. | - Rapid and efficient for consuming the excess reagent.- The resulting thiourea is often more polar, which aids in its separation. | - Introduces an additional reagent into the mixture.- The formed thiourea adduct must also be removed.- Not suitable for amine-sensitive products. | Reactions where the product is stable in the presence of amines and the resulting thiourea can be easily separated by extraction or chromatography. |
| Liquid-Liquid Extraction | Components are partitioned between two immiscible liquid phases based on their differing solubilities. | - A simple and scalable method for initial purification.- Can effectively remove polar impurities and quenched byproducts. | - Requires significant differences in solubility between the product and the isothiocyanate.- Can be labor-intensive due to multiple extraction steps. | Separating products that have significantly different polarity and solubility from this compound or its quenched adduct. |
| Flash Column Chromatography | Separation is based on the differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase is passed through it. | - Capable of achieving high levels of purity.- Highly effective for separating compounds with different polarities. | - Can be time-consuming and requires the use of solvents.- There is a potential for product loss on the column.- Not ideal for very large-scale purifications. | Isolating products that have a different polarity from this compound, particularly when high purity is a primary requirement. |
| Distillation | Components are separated based on differences in their boiling points. | - Effective for separating volatile compounds from non-volatile products.- Can be utilized for large-scale purification. | - Requires a significant difference in boiling points between the components.- Not suitable for products that are thermally sensitive. | Removing the volatile this compound (boiling point 43°C) from a high-boiling, thermally stable product. |
| Solid-Phase Scavenger Resin | The unreacted isothiocyanate is covalently captured by a functionalized solid support, which is subsequently removed by filtration. | - Provides a simple and clean work-up (filtration).- Exhibits high selectivity for the target functional group.- Compatible with a wide range of products. | - The cost of the scavenger resin can be a consideration.- May require optimization of the reaction time and the amount of resin used. | Reactions where a straightforward and efficient removal of the electrophilic isothiocyanate is desired without introducing additional soluble reagents into the mixture. |
Experimental Protocols
Protocol 1: Chemical Quenching with a Primary Amine followed by Extraction
-
Quenching:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a primary amine (e.g., benzylamine or n-butylamine) in a 1.1 to 1.5 molar excess relative to the initial excess of this compound.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (twice the volume of the organic layer) to remove the excess amine and the formed thiourea.
-
Saturated aqueous sodium bicarbonate (equal to the volume of the organic layer) to neutralize any residual acid.
-
Brine (equal to the volume of the organic layer) to remove any remaining water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Further purification by flash column chromatography or recrystallization may be necessary.
-
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Develop an appropriate solvent system using TLC. A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate. The objective is to achieve a clear separation between your product spot and the this compound spot, which is relatively non-polar.
-
-
Column Preparation:
-
Pack a chromatography column with silica gel (230-400 mesh) using the selected eluent. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent. If the compound is not soluble in the eluent, use a more polar solvent.
-
For compounds with low solubility, an alternative method is to adsorb the crude mixture onto a small amount of silica gel and then load the dry powder onto the top of the column.
-
-
Elution and Collection:
-
Elute the column with the chosen solvent system, applying gentle pressure to the top of the column to increase the flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 3: Removal of this compound using a Solid-Phase Amine Scavenger Resin
-
Resin Selection and Preparation:
-
Select a suitable amine-functionalized scavenger resin (e.g., aminomethylated polystyrene).
-
If necessary, wash the resin with an appropriate solvent (e.g., dichloromethane) to remove any impurities and to swell the resin.
-
-
Scavenging:
-
Add the scavenger resin to the crude reaction mixture. A typical starting point is to use 2-4 equivalents of the resin relative to the excess this compound.
-
Stir the suspension at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of this compound from the solution by TLC or LC-MS.
-
-
Work-up:
-
Once the scavenging is complete, remove the resin by filtering the reaction mixture.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, which should now be free of the excess this compound.
-
Further purification may be necessary to remove other impurities.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. This compound | CAS#:24309-48-6 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 24309-48-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thiocyanic acid, 2-propynyl ester | C4H3NS | CID 123411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
impact of pH on the stability and reactivity of propargyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and reactivity of propargyl isothiocyanate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
Q2: How does pH affect the reactivity of this compound with biomolecules?
The pH of the reaction medium is a critical parameter that governs the selectivity of this compound's reaction with nucleophilic residues on biomolecules, primarily the amine groups of lysine and the thiol groups of cysteine.[1][2]
-
Reaction with Amines (e.g., Lysine): The reaction of isothiocyanates with primary amines to form stable thioureas is favored at alkaline pH, typically in the range of 8.5 to 9.5.[3] At these higher pH values, the amine group is deprotonated and thus more nucleophilic.
-
Reaction with Thiols (e.g., Cysteine): The reaction with thiol groups to form dithiocarbamate adducts is more efficient at neutral to slightly basic pH, generally between 7.0 and 8.5.[4] In this pH range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while most amine groups remain protonated and less reactive.[4]
Q3: What are the main degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis.[5] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, which can lead to the formation of an unstable thiocarbamic acid intermediate. This intermediate can then decompose to form the corresponding amine (propargylamine) and carbonyl sulfide. The rate of hydrolysis is generally accelerated at both acidic and basic pH, with the compound being most stable around neutral pH.
Q4: Can this compound participate in "click chemistry"?
Yes, the propargyl group of this compound contains a terminal alkyne, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of "click chemistry." This dual reactivity makes this compound a useful bifunctional linker, allowing for initial conjugation via the isothiocyanate group, followed by a subsequent click reaction with an azide-containing molecule.
Troubleshooting Guides
Issue 1: Low Yield in Bioconjugation Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Optimize the reaction pH based on the target nucleophile. For cysteine modification, maintain a pH of 7.0-8.5. For lysine modification, use a pH of 8.5-9.5.[3][4] | The nucleophilicity of the target amino acid side chain is highly pH-dependent.[4] |
| Degradation of this compound | Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage in aqueous buffers, especially at alkaline pH. | Isothiocyanates are susceptible to hydrolysis, which is accelerated at higher pH values.[5] |
| Insufficient Reagent Concentration | Increase the molar excess of this compound. A 5- to 20-fold molar excess over the target biomolecule is a common starting point. | A higher concentration can help drive the reaction to completion, especially if the target site is not highly reactive. |
| Presence of Competing Nucleophiles in Buffer | Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines (e.g., Tris).[4] | Nucleophilic components in the buffer can react with the isothiocyanate group, reducing the amount available for conjugation. |
| Impure Antibody or Protein | Ensure the purity of the biomolecule is greater than 95%. Remove impurities like BSA or other proteins from the antibody solution before conjugation. | Impurities with reactive nucleophiles can compete with the target molecule for conjugation. |
Issue 2: Lack of Selectivity (Modification of Multiple Amino Acid Types)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | For selective cysteine modification, maintain the reaction pH between 7.0 and 8.0.[4] | At this pH, the thiol group of cysteine is sufficiently nucleophilic, while the amino groups of lysine are predominantly protonated and less reactive.[4] |
| Highly Reactive Non-Target Residues | If pH control is insufficient, consider using protecting groups for highly accessible and reactive lysine or histidine residues. | A particularly solvent-exposed and reactive non-target residue may compete with the intended target even at an optimized pH. |
Issue 3: Formation of Unidentified Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Buffer Components | Switch to a non-nucleophilic buffer like PBS or HEPES. | Buffers containing amines (e.g., Tris) or other nucleophiles can form adducts with the isothiocyanate.[4] |
| Cyclization with Propargylamine | In reactions involving propargylamine, be aware of the potential for cyclization to form iminothiazolidines, especially with primary propargylamines.[6] | This is an inherent reactivity of the propargylamine and isothiocyanate moieties.[6] |
| Degradation Products | Analyze the reaction mixture for the presence of propargylamine, which can result from the hydrolysis of this compound. | The appearance of degradation products indicates instability of the starting material under the reaction conditions. |
Data Presentation
Table 1: pH-Dependent Reactivity of Isothiocyanates with Amino Acid Residues
| Target Residue | Functional Group | Optimal pH Range for Reaction | Product |
| Cysteine | Thiol (-SH) | 7.0 - 8.5[4] | Dithiocarbamate |
| Lysine | Amine (-NH₂) | 8.5 - 9.5[3] | Thiourea |
| N-terminus | Amine (-NH₂) | 8.5 - 9.5[3] | Thiourea |
Table 2: General Stability of Isothiocyanates in Aqueous Buffers at 37°C
| Buffer | Relative Stability (General Trend) | Reference |
| Deionized Water | Most stable | [5] |
| Tris-Cl (pH 7.0) | Less stable than water | [5] |
| Phosphate Buffer Saline (PBS, pH 7.0) | Less stable than Tris-Cl | [5] |
| Citrate Phosphate Buffer (pH 7.0) | Least stable | [5] |
Note: This table reflects general trends for isothiocyanates. Specific stability data for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of this compound to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4 for cysteine targeting; sodium bicarbonate buffer, pH 9.0 for lysine targeting) at a concentration of 1-5 mg/mL.
-
If the starting buffer contains interfering substances (e.g., Tris, glycine, BSA), perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical concentration is 10-50 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Purification:
-
Remove unreacted this compound and solvent by gel filtration (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
-
-
Analysis:
-
Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by quantifying the remaining free thiols or amines.
-
Protocol 2: Analytical Method for Monitoring this compound Stability
-
Sample Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike a known concentration of the this compound stock solution into each buffer to initiate the stability study.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) at each pH.
-
Visualizations
Caption: pH-dependent reactivity of this compound.
Caption: General workflow for protein conjugation.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Propargyl Isothiocyanate Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules with propargyl isothiocyanate (PITC) is a powerful strategy in drug development and chemical biology, enabling the introduction of a versatile alkyne handle for subsequent modifications via "click chemistry." The isothiocyanate group readily reacts with primary amines on biomolecules, such as proteins and peptides, to form a stable thiourea linkage. Confirmation of this conjugation is a critical step to ensure the successful synthesis of well-defined bioconjugates. This guide provides an objective comparison of key analytical methods used to confirm and characterize PITC conjugation, complete with experimental protocols and supporting data.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the biomolecule, the desired level of detail, and available instrumentation. The following table summarizes and compares the primary methods for confirming PITC conjugation.
| Technique | Principle | Information Provided | Resolution | Sensitivity | Quantitative Capability | Key Considerations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Unambiguous confirmation of conjugation, determination of the degree of labeling, and identification of conjugation sites (with MS/MS).[1][2][3] | High | High | Semi-quantitative to Quantitative | Can be coupled with liquid chromatography (LC-MS/MS) for complex mixtures. Requires sample preparation to remove interfering substances.[4][5][6][7][8] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the thiourea linkage and the presence of the propargyl group. | Atomic | Moderate | Yes | Requires relatively high concentrations of pure sample. 1D and 2D NMR experiments can be used for comprehensive characterization.[9][10][11] |
| HPLC | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). | Assesses purity, separates conjugated from unconjugated species, and can quantify the extent of conjugation.[12][13][14][15][16] | High | Moderate to High | Yes | Method development can be time-consuming. Can be coupled with MS for enhanced characterization.[17][18] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the disappearance of the isothiocyanate peak (~2100 cm⁻¹) and the appearance of thiourea-related peaks. | Molecular | Moderate | No | Provides qualitative confirmation of the reaction. Can be challenging for large biomolecules due to overlapping signals.[19] |
| Click Chemistry | Bioorthogonal reaction between an alkyne and an azide. | Indirectly confirms the presence of the propargyl group by its ability to react with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[20][21][22][23][24] | N/A | High (depends on reporter) | Yes (with fluorescent reporter) | Confirms the presence of the reactive handle, not the entire conjugate structure. Useful for in-gel or in-cell visualization. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) for Protein Conjugate Analysis
This protocol outlines a general procedure for confirming PITC conjugation to a protein and identifying the site of modification.
1. Sample Preparation:
- Protein Precipitation: To remove non-protein contaminants, precipitate the protein sample by adding four volumes of cold acetone and incubating at -20°C for 1 hour. Centrifuge to pellet the protein and discard the supernatant.[8]
- Reduction and Alkylation (Optional but Recommended): To denature the protein and make it more accessible to enzymatic digestion, dissolve the protein pellet in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
- Buffer Exchange: Remove urea and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or spin filter.
2. Enzymatic Digestion:
- Add a protease, such as trypsin, to the protein solution at a specific enzyme-to-protein ratio (e.g., 1:50 w/w).
- Incubate the mixture at 37°C for 12-18 hours to allow for complete digestion of the protein into smaller peptides.[25]
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Inject the peptide digest onto a reverse-phase C18 column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.
- Mass Spectrometry (MS): Introduce the eluted peptides into the mass spectrometer. Acquire full scan MS data to determine the m/z values of the peptides.
- Tandem Mass Spectrometry (MS/MS): Select the peptide ions of interest (including those with a mass shift corresponding to PITC conjugation) for fragmentation. The fragmentation pattern will provide sequence information and pinpoint the modified amino acid.[2][3][4][26][27]
4. Data Analysis:
- Use proteomic software to search the acquired MS/MS spectra against the protein sequence database.
- Specify the mass of the PITC adduct as a variable modification on primary amine-containing residues (lysine and the N-terminus) to identify the conjugated peptides and the exact sites of modification.
¹H-NMR Spectroscopy for Small Molecule Conjugate Analysis
This protocol is suitable for confirming the conjugation of PITC to a small molecule or peptide.
1. Sample Preparation:
- Dissolve the purified conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
2. NMR Data Acquisition:
- Acquire a 1D ¹H-NMR spectrum.
- Key signals to monitor include:
- The disappearance of the amine proton signal from the starting material.
- The appearance of new signals corresponding to the thiourea protons.
- The presence of the characteristic signals for the propargyl group: a terminal alkyne proton (a triplet around 2-3 ppm) and the adjacent methylene protons.
3. (Optional) 2D NMR:
- For more complex molecules, 2D NMR experiments such as COSY and HSQC can be used to confirm the connectivity of protons and carbons in the final conjugate, providing unambiguous structural confirmation.[10]
HPLC for Purity and Conversion Assessment
This protocol can be used to monitor the progress of the conjugation reaction and assess the purity of the final product.
1. HPLC System and Column:
- Use a reverse-phase HPLC system with a C18 column.
2. Mobile Phases:
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
3. Gradient Elution:
- Develop a linear gradient that effectively separates the starting materials (biomolecule and PITC) from the conjugated product. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
4. Detection:
- Use a UV detector set to a wavelength where both the biomolecule (e.g., 280 nm for proteins) and the conjugate absorb.
5. Data Analysis:
- The retention time of the conjugate will typically be different from the starting materials. The peak area can be used to quantify the percentage of conversion and the purity of the final product.[28][29][30]
FTIR Spectroscopy for Confirmation of Functional Group Conversion
1. Sample Preparation:
- Prepare a sample of the purified conjugate, either as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
2. FTIR Analysis:
- Acquire an infrared spectrum of the sample.
- Look for the disappearance of the strong, sharp peak characteristic of the isothiocyanate group (-N=C=S) which typically appears around 2100 cm⁻¹.
- Concurrently, look for the appearance of new peaks associated with the thiourea linkage.
Mandatory Visualizations
Caption: Experimental workflow for PITC conjugation and analysis.
Caption: Simplified signaling pathway of isothiocyanates.[31][32][33][34]
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 7. [PDF] Sample preparation for proteomic analysis using a GeLC-MS/MS strategy | Semantic Scholar [semanticscholar.org]
- 8. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click Chemistry – Med Chem 101 [medchem101.com]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. interchim.fr [interchim.fr]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
- 29. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Isothiocyanates induce autophagy and inhibit protein synthesis in primary cells via modulation of AMPK-mTORC1-S6K1 signaling pathway, and protect against mutant huntingtin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Spectroscopy: A Comparative Guide to Characterizing Propargyl Isothiocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the characterization of adducts formed from propargyl isothiocyanate. This compound is a valuable chemical entity in drug discovery and chemical biology, and understanding its reaction products is crucial for advancing research. This document offers an objective analysis of NMR data, detailed experimental protocols, and visual aids to facilitate the structural elucidation of these adducts.
Introduction to this compound Adducts
This compound is a reactive molecule containing both a propargyl group and an isothiocyanate functional group. The electrophilic carbon of the isothiocyanate is susceptible to nucleophilic attack by various functional groups, such as amines and thiols, leading to the formation of thiourea and dithiocarbamate adducts, respectively. These reactions are of significant interest in the development of targeted covalent inhibitors and bioconjugation strategies. NMR spectroscopy is an indispensable tool for unambiguously determining the structure of these adducts.
Comparative NMR Data for this compound Adducts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for adducts formed from the reaction of this compound with nucleophiles. These values are compiled from various studies and serve as a reference for researchers.[1] Chemical shifts can vary depending on the solvent and the specific structure of the nucleophile.
Table 1: ¹H NMR Chemical Shift (δ) Data for this compound Adducts
| Proton | Thiourea Adduct (from amine) | Dithiocarbamate Adduct (from thiol) |
| ≡C-H | 2.2 - 3.0 ppm (t) | 2.3 - 3.1 ppm (t) |
| -CH₂- | 4.0 - 4.8 ppm (d) | 4.2 - 5.0 ppm (d) |
| N-H | 7.0 - 9.0 ppm (br s) | Not Applicable |
| S-H | Not Applicable | Not Applicable |
Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling patterns are indicated in parentheses (t = triplet, d = doublet, br s = broad singlet).
Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound Adducts
| Carbon | Thiourea Adduct (from amine) | Dithiocarbamate Adduct (from thiol) |
| C=S | 180 - 185 ppm | 195 - 205 ppm |
| ≡C-H | 70 - 75 ppm | 72 - 78 ppm |
| -C≡ | 80 - 85 ppm | 82 - 88 ppm |
| -CH₂- | 35 - 45 ppm | 40 - 50 ppm |
| NCS Carbon | ~130 ppm (often broad or unobserved) | ~130 ppm (often broad or unobserved) |
Note on the Isothiocyanate Carbon: The quaternary carbon of the isothiocyanate group (-N=C=S) often presents a challenge in ¹³C NMR spectroscopy. Due to its long relaxation time and the quadrupolar nature of the adjacent nitrogen atom, the signal can be very broad or even absent in the spectrum.[2][3]
Advanced NMR Techniques for Structural Elucidation
For unambiguous structure determination, especially in complex molecules, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the newly formed thiourea or dithiocarbamate linkage and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the conformation of the adducts.
Experimental Protocols
The following are generalized protocols for the synthesis and NMR characterization of this compound adducts.
General Procedure for Adduct Synthesis
-
Dissolve the nucleophile (e.g., a primary amine or a thiol-containing compound) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a buffered aqueous solution).
-
Add this compound (typically 1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired adduct.
NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbon of the C=S group.
-
If necessary, perform 2D NMR experiments (HSQC, HMBC, NOESY) to confirm the structure. For reactions in aqueous solutions, water suppression techniques may be required.[4]
Visualizing Reaction and Workflow
The following diagrams illustrate the reaction pathway and a typical experimental workflow for the characterization of this compound adducts.
Caption: Formation of a this compound adduct.
Caption: Workflow for adduct characterization by NMR.
This guide provides a foundational understanding of the application of NMR spectroscopy for the characterization of this compound adducts. By utilizing the provided data, protocols, and workflows, researchers can confidently identify and characterize these important chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Propargylation: Propargyl Isothiocyanate vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the introduction of a terminal alkyne (propargyl group) onto a protein is a critical first step for subsequent "click chemistry" applications. This guide provides an objective comparison of two primary methods for labeling primary amines on proteins with a propargyl handle: the use of propargyl isothiocyanate (PITC) and the more common alternative, N-hydroxysuccinimide (NHS) ester-functionalized propargyl reagents.
The choice between these reagents is crucial as it impacts reaction efficiency, specificity, and the stability of the final conjugate. This comparison is supported by established chemical principles and data from analogous labeling experiments to guide the selection of the optimal reagent for your specific research needs.
Reaction Mechanisms and Chemical Properties
The fundamental difference between this compound and propargyl-NHS esters lies in the chemistry used to target primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on a protein.
-
This compound (PITC): Reacts with primary amines to form a stable thiourea linkage. This reaction is highly pH-dependent, with optimal reactivity for amines occurring in a pH range of 9.0-11.0. At lower pH values (around neutral), isothiocyanates can also exhibit cross-reactivity with thiol groups of cysteine residues, forming a reversible dithiocarbamate linkage.
-
Propargyl-NHS Ester: This reagent utilizes a different mechanism, reacting with primary amines via nucleophilic acyl substitution to create a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The optimal pH range for this reaction is slightly lower and narrower, typically between 7.2 and 8.5. A key consideration for NHS esters is their susceptibility to hydrolysis, which increases with pH and can compete with the desired amine reaction, potentially reducing labeling efficiency.
Caption: Reaction pathways for amine modification.
Quantitative Data Summary: PITC vs. Propargyl-NHS Ester
The following table summarizes the key performance parameters for propargylation of proteins using isothiocyanates versus NHS esters. The data is compiled from general knowledge of these chemistries, as direct comparative studies on propargyl-functionalized versions are not extensively published.
| Feature | This compound (PITC) | Propargyl-NHS Ester |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester |
| Target Residue | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Resulting Bond | Thiourea | Amide |
| Bond Stability | Stable | Highly Stable |
| Optimal Reaction pH | 9.0 - 11.0 | 7.2 - 8.5 |
| Reaction Speed | Generally slower than NHS esters | Fast (minutes to a few hours) |
| Primary Side Reaction | Reaction with thiols (at lower pH) | Hydrolysis of the ester |
| Reagent Stability | Generally good | Sensitive to moisture |
Assessing the Degree of Labeling (DoL)
Since the propargyl group does not have a distinct chromophore, standard spectrophotometric methods for determining the Degree of Labeling (DoL) are not directly applicable. Instead, indirect methods must be employed.
-
TNBSA Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of remaining primary amines after the labeling reaction. By comparing the absorbance of the labeled protein to an unlabeled control, the DoL can be calculated. This method is suitable for both PITC and NHS ester-labeled proteins.
-
Click Reaction with a Reporter Molecule: A more direct method involves a subsequent click reaction. After the initial propargylation and removal of excess labeling reagent, the modified protein is reacted with an azide-functionalized reporter molecule, such as a fluorophore or biotin. The DoL can then be determined by measuring the fluorescence or by using a colorimetric assay for biotin (e.g., HABA assay), respectively.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and efficient protein labeling.
This protocol provides a general procedure for labeling proteins with PITC. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
This compound (PITC)
-
Labeling Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of PITC in anhydrous DMF or DMSO.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the PITC solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PITC and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.
This protocol describes the general procedure for labeling a protein with a propargyl-NHS ester.
Materials:
-
Protein of interest
-
Propargyl-NHS Ester (e.g., Propargyl-PEG-NHS ester)
-
Labeling Buffer: 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 7.2-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the Propargyl-NHS Ester in anhydrous DMF or DMSO.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the Propargyl-NHS Ester solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Caption: Experimental workflow for protein propargylation.
Conclusion and Recommendations
Both this compound and propargyl-NHS esters are viable reagents for introducing alkyne handles onto proteins for subsequent click chemistry applications. The choice between them should be guided by the specific characteristics of the protein of interest and the experimental requirements.
-
Propargyl-NHS Esters are generally recommended for most applications due to their faster reaction kinetics, the higher stability of the resulting amide bond, and the use of a more physiologically compatible pH range, which can be crucial for maintaining protein structure and function.
-
This compound may be considered as an alternative, particularly if the higher pH required for amine-specific labeling is not detrimental to the protein's stability. Researchers should be mindful of the potential for cross-reactivity with cysteine residues at lower pH values.
Ultimately, for any given protein, empirical optimization of the labeling conditions, including pH, reagent molar excess, and incubation time, is essential to achieve the desired degree of labeling while preserving the protein's biological activity.
Stability Showdown: Thiourea Linkage from Propargyl Isothiocyanate vs. The Robust Amide Bond
A Comparative Guide for Researchers in Drug Development
In the landscape of covalent drug design and bioconjugation, the stability of the linkage between a molecule and its target is paramount to ensuring efficacy, duration of action, and minimizing off-target effects. While the amide bond has long been the gold standard for its exceptional stability, alternative functionalities are continuously explored. This guide provides an objective comparison of the stability of the thiourea linkage, specifically one derived from the reaction of propargyl isothiocyanate with an amine, against the conventional amide bond, supported by available data and detailed experimental methodologies.
Executive Summary
The amide bond is renowned for its remarkable chemical and enzymatic stability, serving as the backbone of peptides and proteins. In contrast, evidence suggests that the thiourea linkage, while a versatile and useful functionality in medicinal chemistry, exhibits significantly lower stability, particularly under in vivo conditions. Recent studies directly comparing radiolabeled bioconjugates have demonstrated that thiourea linkages can be labile in biological systems, leading to premature cleavage and release of the conjugated molecule. This guide will delve into the chemical characteristics of each bond, present the available stability data, and provide standardized protocols for researchers to conduct their own comparative stability assessments.
Chemical and Electronic Properties
The fundamental differences in the stability of amide and thiourea linkages can be attributed to their distinct electronic and steric properties.
The Amide Bond: A Fortress of Stability
The exceptional stability of the amide bond arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, resulting in a planar and rigid structure that is highly resistant to nucleophilic attack and hydrolysis. The half-life of a typical peptide bond in aqueous solution at pH 7 is estimated to be in the hundreds of years, highlighting its intrinsic stability.
The Thiourea Linkage: A More Dynamic Bond
In the thiourea linkage, the replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom alters the electronic landscape. The C=S double bond is weaker and longer than the C=O double bond, and the resonance stabilization is less pronounced. This makes the thiocarbonyl carbon more susceptible to nucleophilic attack. Furthermore, the sulfur atom is prone to oxidation, which can lead to various degradation pathways. While considered hydrolytically stable under certain conditions, the thiourea linkage is generally more reactive than the amide bond.
Comparative Stability Data
Direct quantitative comparisons of the stability of a this compound-derived thiourea linkage versus a specific amide bond under identical physiological conditions are not abundant in the literature. However, existing studies on thiourea-containing molecules and direct comparisons of different linkage chemistries in bioconjugates provide strong indicative evidence.
A pivotal study investigating the in vivo stability of radiolabeled bioconjugates found that those linked via a thiourea bond were subject to degradation.[1] Metabolite analysis confirmed the cleavage of the thiourea linkage, suggesting its instability in a biological environment.[1] In contrast, analogous bioconjugates with amide linkages are generally presumed to be stable under similar conditions, a notion supported by the widespread use of amide bonds in long-lasting pharmaceuticals.
The following table summarizes the qualitative and available quantitative stability data for the two linkages.
| Linkage Type | General Stability | Susceptibility to Hydrolysis | Susceptibility to Oxidation | In Vivo Stability |
| Amide Bond | Very High | Very low under physiological conditions; requires strong acid/base or enzymatic action. | Low | Generally High |
| Thiourea Linkage | Moderate | Susceptible to hydrolysis, especially under acidic or basic conditions. | Prone to oxidation at the sulfur atom. | Evidence of instability and cleavage in vivo.[1] |
Experimental Protocols
To enable researchers to directly compare the stability of these linkages within their specific molecular context, the following experimental protocols are provided. These are generalized methods that can be adapted to specific compounds and analytical capabilities.
Protocol 1: In Vitro Stability Assessment in Biological Buffers and Plasma
Objective: To determine the chemical and enzymatic stability of a thiourea-linked compound versus an amide-linked analogue in phosphate-buffered saline (PBS) and plasma.
Materials:
-
Test compounds (thiourea-linked and amide-linked)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly prepared animal or human plasma
-
LC-MS grade acetonitrile, water, and formic acid
-
Internal standard for LC-MS analysis
-
Thermomixer or incubator
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
In separate microcentrifuge tubes, add the test compound stock solution to pre-warmed (37°C) PBS (pH 7.4) and plasma to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing the internal standard to the plasma samples. For PBS samples, add the same volume of acetonitrile with the internal standard.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the remaining parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time and calculate the half-life (t½) for each compound in both matrices.
Protocol 2: Covalent Adduct Stability with a Model Protein
Objective: To assess the stability of the covalent adduct formed between a this compound-derived compound and a model protein, and compare it to a stable amide-linked control.
Materials:
-
This compound-derived test compound
-
A stable, amide-linked control compound
-
Model protein with a reactive nucleophile (e.g., Human Serum Albumin with a free cysteine)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., a high concentration of a small molecule thiol like N-acetylcysteine)
-
LC-MS system capable of intact protein analysis
-
Amicon ultrafiltration units for buffer exchange/removal of excess compound
Procedure:
-
Prepare solutions of the model protein (e.g., 10 µM) and test compounds (e.g., 100 µM) in the reaction buffer.
-
Incubate the protein with each test compound separately at 37°C to allow for covalent adduct formation. Monitor the reaction progress by intact protein LC-MS until a significant amount of adduct is formed.
-
Remove the excess, unreacted compound by buffer exchange using an ultrafiltration unit.
-
Resuspend the protein-adduct conjugate in fresh, pre-warmed reaction buffer.
-
Incubate the conjugate solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and analyze it by intact protein LC-MS.
-
Deconvolute the mass spectra to determine the relative abundance of the unmodified protein and the protein-adduct conjugate at each time point.
-
Plot the percentage of the remaining protein-adduct conjugate over time to assess the stability of the covalent linkage. The rate of reappearance of the unmodified protein corresponds to the off-rate (k_off) of the covalent bond.
Visualizing the Comparison: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for stability assessment and the potential fate of the different linkages in a biological system.
Caption: Workflow for in vitro stability assessment of thiourea and amide linkages.
References
Propargyl Isothiocyanate: A Rising Star in Bioorthogonal Chemistry
A comprehensive guide comparing the performance of propargyl isothiocyanate against established bioorthogonal reagents for researchers, scientists, and drug development professionals.
In the intricate world of biological research and drug development, the ability to selectively label and track biomolecules within their native environment is paramount. Bioorthogonal chemistry offers a powerful toolkit for this purpose, providing reactions that proceed within living systems without interfering with native biochemical processes. While azide-alkyne cycloaddition reactions like CuAAC and SPAAC have long been the gold standard, a lesser-known but highly promising reagent, this compound, is emerging as a potent alternative with distinct advantages.
This guide provides an objective comparison of this compound's performance against other widely used bioorthogonal reagents, supported by available experimental data and detailed methodologies.
Performance Comparison: A Niche for Specificity and Stability
The utility of a bioorthogonal reaction hinges on a delicate balance of factors: reaction kinetics, stability of the reactants and products, and the overall biocompatibility. While direct kinetic comparisons for this compound in a bioorthogonal context are still emerging in the literature, its known reactivity profile with key biological nucleophiles—amines and thiols—provides a strong indication of its potential.
Isothiocyanates are known to react with primary and secondary amines to form stable thiourea linkages, and with thiols to form dithiocarbamate adducts.[1][2] The reaction with amines is particularly robust and forms a highly stable covalent bond.[3] Crucially, the pH of the reaction environment can be tuned to favor selectivity. Under neutral to slightly basic conditions (pH 7.4-9.1), the reaction with thiols can be favored, while more alkaline conditions (pH 9-11) promote reaction with amines.[1][2][4] This pH-dependent selectivity offers a unique handle for directing the labeling of specific amino acid residues within a protein, such as cysteine versus lysine.
| Feature | This compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Partners | This compound + Amine/Thiol | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | Phosphine + Azide |
| Second-Order Rate Constant (k₂) | Data not readily available for bioorthogonal context | ~10¹ - 10³ M⁻¹s⁻¹[5] | ~10⁻³ - 1 M⁻¹s⁻¹[6] | ~10⁻³ - 10⁻² M⁻¹s⁻¹[6] |
| Catalyst Required | No (can be accelerated with Ag(I))[7][8] | Yes (Copper(I)) | No | No |
| Biocompatibility/Cytotoxicity | Isothiocyanates can exhibit cytotoxicity at high concentrations[5][9][10] | Copper catalyst is cytotoxic[7] | Generally good, some cyclooctynes show toxicity[11] | Generally good |
| Product Stability | Thiourea linkage is highly stable[3]; Dithiocarbamate stability can vary[12][13] | Triazole ring is highly stable | Triazole ring is highly stable | Amide bond is stable |
| Selectivity | Tunable for amines vs. thiols by pH[1][2][4] | High | High | High |
Experimental Protocols: A Practical Guide to Implementation
The following protocols provide a framework for utilizing this compound in bioconjugation experiments and for comparing its performance with established methods.
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the labeling of a protein with a this compound-functionalized probe. The choice of pH can be adjusted to target either lysine (amine) or cysteine (thiol) residues.
Materials:
-
Protein of interest (purified)
-
This compound-functionalized probe (e.g., a fluorescent dye)
-
Reaction Buffer:
-
For targeting cysteines: Phosphate-buffered saline (PBS), pH 7.4
-
For targeting lysines: Sodium bicarbonate buffer, pH 9.0
-
-
Quenching reagent: 1 M Tris-HCl, pH 8.0
-
DMSO (for dissolving the probe)
-
Size-exclusion chromatography column for purification
Methodology:
-
Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Prepare a 10 mM stock solution of the this compound-functionalized probe in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching reagent to a final concentration of 50 mM to consume any unreacted this compound.
-
Purification: Purify the labeled protein from excess probe and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm labeling efficiency and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence, or mass spectrometry.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the underlying chemical transformations, the following diagrams illustrate the key reactions and a general experimental workflow.
Figure 1: Reaction of this compound with amines and thiols.
Figure 2: General experimental workflow for protein labeling.
Advantages and Future Directions
While the reaction kinetics of this compound with biological nucleophiles are not as extensively characterized as those of azide-alkyne cycloadditions, the reaction is known to be efficient in aqueous media.[6][11][14] The development of catalysts, such as the use of Ag(I) to accelerate the reaction, further enhances its potential for rapid labeling.[7][8]
Future research will likely focus on a more comprehensive characterization of the reaction kinetics of this compound with a wider range of biomolecules under physiological conditions. Investigating the cytotoxicity of various this compound derivatives will also be crucial for its broader adoption in live-cell and in vivo applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Propargyl Isothiocyanate: A Comparative Guide to Reaction Kinetics
The therapeutic efficacy of ITCs is intrinsically linked to their ability to react with nucleophilic biomolecules, most notably the thiol groups of cysteine residues in proteins and the antioxidant glutathione (GSH). This reactivity, governed by the electrophilicity of the central carbon atom in the -N=C=S group, dictates the cellular fate and biological activity of these compounds.
Comparative Reaction Kinetics with Glutathione
Glutathione, a key intracellular antioxidant, readily reacts with ITCs. This conjugation is a critical factor in their bioavailability and mechanism of action. The table below summarizes the non-enzymatic second-order rate constants for the reaction of several common ITCs with GSH, providing a benchmark for estimating the reactivity of PITC.
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [1] |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [1] |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [1] |
| Propargyl Isothiocyanate (PITC) | HC≡CCH₂NCS | Data not available |
Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[1][2]
Based on the available data, benzyl isothiocyanate exhibits the highest reactivity towards glutathione, followed by allyl isothiocyanate and sulforaphane.[1] This trend is influenced by the electronic and steric properties of the substituent attached to the isothiocyanate group.
Qualitative Assessment of this compound (PITC) Reactivity:
This compound is structurally similar to allyl isothiocyanate (AITC), with the key difference being the presence of a carbon-carbon triple bond (alkyne) in PITC versus a double bond (alkene) in AITC. The electron-withdrawing nature of the propargyl group is expected to be comparable to or slightly greater than that of the allyl group. Therefore, it is reasonable to hypothesize that the electrophilicity of the isothiocyanate carbon in PITC is similar to that in AITC. Consequently, the reaction rate of PITC with glutathione is anticipated to be in a comparable range to that of AITC. However, without direct experimental data, this remains a qualitative estimation.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for determining the reaction kinetics of isothiocyanates with nucleophiles.
Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis
This method is effective for monitoring reactions that result in a change in the UV-Vis absorbance spectrum upon product formation. The reaction of an isothiocyanate with a thiol-containing compound like N-acetylcysteine (NAC) can be monitored by observing the formation of the dithiocarbamate product, which often has a distinct absorbance maximum.[1]
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent and NAC (e.g., 100 mM) in the phosphate buffer.[1]
-
Determination of λmax of the Product: In a cuvette, mix the phosphate buffer with a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to proceed to completion. Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.[1]
-
Kinetic Run: Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C). In a cuvette, add the phosphate buffer and the NAC solution. Initiate the reaction by adding the isothiocyanate stock solution and immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
Data Analysis: Under pseudo-first-order conditions (with a large excess of NAC), the natural logarithm of the change in absorbance versus time is plotted. The pseudo-first-order rate constant (k') is determined from the slope of this line. The second-order rate constant (k) is then calculated by dividing k' by the concentration of NAC.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis
HPLC is a highly sensitive and versatile technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying reactants and products over time.[1]
Materials:
-
Isothiocyanate of interest
-
Nucleophile of interest (e.g., Glutathione)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a strong acid like trifluoroacetic acid)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.[1]
-
Reaction Setup: In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations. Initiate the reaction by adding the isothiocyanate stock solution.[1]
-
Time-Point Sampling and Quenching: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.[1]
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a suitable gradient elution method to separate the isothiocyanate, the nucleophile, and the product. Monitor the elution of the compounds using the detector.[1]
-
Data Analysis: Integrate the peak areas of the isothiocyanate reactant and/or the product at each time point. Create a calibration curve to convert peak areas to concentrations. Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).[1]
Visualizing Reaction Mechanisms and Signaling Pathways
To provide a clearer understanding of the underlying chemical and biological processes, the following diagrams illustrate the general reaction mechanism of isothiocyanates and a key signaling pathway they modulate.
General reaction of an isothiocyanate with a thiol.
Isothiocyanates are known to exert their biological effects, including anti-cancer and anti-inflammatory activities, through the modulation of various cellular signaling pathways. One of the most well-characterized is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.
Modulation of the Keap1-Nrf2 pathway by isothiocyanates.
References
Safety Operating Guide
Propargyl Isothiocyanate: A Comprehensive Guide to Proper Disposal
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of reactive chemical reagents like propargyl isothiocyanate is a cornerstone of a secure and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
This compound is a reactive and potentially hazardous compound. Before handling, it is imperative to consult the Safety Data Sheet (SDS) for the specific product and be thoroughly familiar with the required personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to safe disposal.[1] this compound waste should be classified as flammable and toxic organic waste.
-
Do Not Mix : Keep this compound waste separate from other chemical waste streams, especially acids, bases, or oxidizing agents, to prevent potentially violent reactions.[1]
-
Container : Collect waste in a designated, leak-proof container that is compatible with organic solvents.[1] If possible, use the original container.
-
Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".[2] The label should also indicate the associated hazards (e.g., Flammable, Toxic).
III. Primary Disposal Method: Licensed Hazardous Waste Disposal
The safest and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Procedure:
-
Collection : Carefully transfer the waste this compound, including any contaminated materials such as pipette tips, wipes, or absorbent pads, into the designated hazardous waste container.
-
Labeling : Ensure the hazardous waste label on the container is complete, legible, and includes the accumulation start date.[1]
-
Storage : Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be secure and well-ventilated.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
IV. Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
-
Evacuate : Alert personnel in the immediate vicinity and evacuate the area if necessary.[1]
-
Ventilate : Ensure the area is well-ventilated. If the spill occurs within a fume hood, keep it operational.[1]
-
Contain : For small spills, use a chemical spill kit with absorbent materials to contain the substance. Do not use combustible materials like paper towels.[1]
-
Clean-up : While wearing appropriate PPE, carefully clean the spill area.
-
Dispose of Spill Debris : All materials used for the spill clean-up must be disposed of as hazardous waste in the same manner as the chemical itself.[1]
-
Report : Report the spill to your laboratory supervisor and your institution's EHS department.[1]
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Propargyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Propargyl isothiocyanate. Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential hazards. This compound is a hazardous chemical that requires strict safety measures to prevent exposure and ensure a safe working environment.
I. Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or PVC recommended). Double-gloving is advised. | Prevents skin contact, which can cause irritation, allergic reactions, and potential toxicity.[1] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects against splashes and potential fire hazards.[1] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Minimizes inhalation of toxic and irritating vapors.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
II. Safe Handling Protocol
All handling of this compound must be conducted within a designated area and with strict adherence to the following procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated area.
-
-
Handling:
-
Perform all manipulations of this compound well within the sash of the chemical fume hood.
-
Use caution when dispensing the chemical to avoid splashes or aerosol generation.
-
Ensure the container is securely sealed when not in use to prevent the escape of vapors.
-
-
Post-Handling and Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound. A recommended procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) followed by washing with soap and water.
-
Segregate all waste materials (liquid and solid) into appropriately labeled hazardous waste containers.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water after completing the work.
-
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response for this compound Exposure
Caption: Emergency procedures for different routes of exposure to this compound.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing becomes difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[2]
IV. Spill and Disposal Plan
Proper containment and disposal of spills and waste are critical to prevent environmental contamination and further exposure.
Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Waste Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated and properly labeled hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
